molecular formula C13H26O B047724 7-Tridecanone CAS No. 462-18-0

7-Tridecanone

Cat. No.: B047724
CAS No.: 462-18-0
M. Wt: 198.34 g/mol
InChI Key: ULIAPOFMBCCSPE-UHFFFAOYSA-N
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Description

7-Tridecanone is a medium-chain methyl ketone of significant interest in the fields of chemical ecology and entomology. It serves as a critical semiochemical, specifically an aggregation pheromone, for various insect species, most notably certain pests of the genus Drosophila, such as the spotted-wing drosophila (D. suzukii). Researchers utilize this compound to study insect olfaction, host-seeking behavior, and population dynamics, making it an invaluable tool for developing and monitoring sustainable integrated pest management (IPM) strategies. Beyond its role in pheromone communication, this compound is also investigated for its antimicrobial and antifungal properties, contributing to studies exploring novel bioactive compounds. Its mechanism of action in insects involves binding to specific olfactory receptor proteins, triggering neuronal responses that dictate behavior. Supplied as a high-purity standard, our this compound is ideal for analytical applications including gas chromatography (GC), mass spectrometry (MS), and as a primary standard in the synthesis of more complex semiochemical blends for behavioral bioassays.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tridecan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIAPOFMBCCSPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022034
Record name 7-Tridecanone
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Molecular Weight

198.34 g/mol
Source PubChem
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CAS No.

462-18-0
Record name Hexyl ketone
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Record name 7-Tridecanone
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Record name 7-Tridecanone
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Record name 7-Tridecanone
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Record name Tridecan-7-one
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Record name 7-TRIDECANONE
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Foundational & Exploratory

7-Tridecanone CAS number and registry information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Tridecanone, a long-chain aliphatic ketone. It covers its chemical identity, physical and chemical properties, synthesis methodologies, and analytical procedures. This document is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound.

Chemical Identity and Registry Information

This compound, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1][2] Its unique structure makes it a subject of interest in various chemical syntheses.

Key Identifiers

The primary identifiers for this compound are its CAS number and various other registry numbers that provide a standardized way to reference this compound in databases and literature.

IdentifierValue
CAS Number 462-18-0[1][2][3][4][5]
EC Number 207-324-3[5][6]
PubChem CID 10015[1]
Beilstein Number 1757672[4]
MDL Number MFCD00009543[7]
Nomenclature

A comprehensive list of synonyms for this compound is provided below, reflecting its various naming conventions in the scientific literature.

TypeName
IUPAC Name tridecan-7-one[1][4][6]
Common Synonyms Dihexyl ketone[1][4][6], Di-n-hexyl ketone[4][6], Enanthone[1][4][6], Hexyl ketone[6]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₂₆O[1][2][3][5]
Molecular Weight 198.34 g/mol [3]
Appearance White solid or colorless to light yellow liquid[7]
Melting Point 30 °C[7]
Boiling Point 264 °C[7]
Density 0.825 g/cm³ at 25 °C[5]
Solubility Insoluble in water (0.056 g/L at 25 °C)[6]
Flash Point >113 °C (closed cup)[5]

Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of its corresponding secondary alcohol, 7-tridecanol (B1208236). Two common and effective methods for this transformation are detailed below.

Jones Oxidation of 7-Tridecanol

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to efficiently oxidize 7-tridecanol to this compound.[8]

Materials:

  • 7-Tridecanol

  • Acetone

  • Jones reagent (chromium trioxide in concentrated sulfuric acid and water)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-tridecanol in acetone in a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer.

  • Cool the solution to 15-20°C in an ice-water bath.

  • Add Jones reagent dropwise, maintaining the reaction temperature below 35°C. The reaction progress is indicated by a color change from orange to green.

  • Once the reaction is complete, quench the excess oxidizing agent by adding isopropyl alcohol until the green color persists.

  • Decant the reaction mixture from the chromium salts and wash the salts with acetone.

  • Combine the acetone solutions and concentrate them under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield this compound.[8]

G cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up A 7-Tridecanol in Acetone B Cool to 15-20°C A->B C Add Jones Reagent B->C D Maintain Temp < 35°C C->D E Monitor Color Change (Orange to Green) D->E F Quench with Isopropyl Alcohol E->F G Decant and Wash with Acetone F->G H Concentrate G->H I Dissolve in Diethyl Ether H->I J Wash with NaHCO3 and Brine I->J K Dry with Na2SO4 J->K L Evaporate Solvent K->L M This compound L->M

Workflow for the Jones oxidation of 7-tridecanol.
TEMPO-Catalyzed Oxidation of 7-Tridecanol

For substrates that are sensitive to strongly acidic conditions, a milder oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a suitable alternative. This method often utilizes sodium hypochlorite (B82951) (bleach) as the terminal oxidant.[8]

Materials:

Procedure:

  • Combine 7-tridecanol, TEMPO, and dichloromethane in a round-bottomed flask.

  • Add a solution of potassium bromide in water.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Add an aqueous solution of sodium hypochlorite and sodium bicarbonate dropwise, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Once complete, separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[8]

G TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium Re-oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Oxidation Tridecanol 7-Tridecanol Hydroxylamine->TEMPO Tridecanone This compound Tridecanol->Tridecanone NaOCl NaOCl (Terminal Oxidant) NaCl NaCl NaOCl->NaCl

Catalytic cycle of TEMPO-mediated oxidation.

Analytical Methods

The analysis of this compound and its precursors, such as 7-tridecanol, is crucial for quality control and reaction monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for this purpose, providing both separation and structural identification of volatile and semi-volatile compounds.[7] While a specific protocol for this compound was not detailed in the searched literature, a general workflow for the GC-MS analysis of its precursor, 7-tridecanol, is presented below, which can be adapted for this compound.

GC-MS Analysis Workflow

Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.

  • Derivatization (Optional but Recommended for Alcohols): To improve volatility and chromatographic performance, 7-tridecanol can be derivatized, for example, by silylation using BSTFA with 1% TMCS.[7] This step would not be necessary for the direct analysis of this compound.

  • Reconstitution: The dried extract is reconstituted in a suitable solvent (e.g., hexane) for injection into the GC-MS system.

GC-MS Conditions (Example for 7-Tridecanol Analysis):

  • GC Column: A non-polar column, such as one coated with 5% phenyl-methylpolysiloxane, is typically used.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Carrier Gas: Helium is commonly used.

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard.[7]

  • MS Scan Range: A mass range of m/z 40-500 is generally sufficient.[7]

G A Sample Collection B Extraction A->B C Derivatization (Optional) B->C D GC-MS Injection C->D E Separation in GC Column D->E F Ionization (EI) E->F G Mass Analysis (MS) F->G H Data Acquisition G->H I Data Analysis H->I

General workflow for GC-MS analysis.

Biological Activity and Signaling Pathways

While this compound has been identified in natural sources such as the plant Schisandra chinensis, the current body of scientific literature does not describe any specific biological activities or signaling pathways in which this compound is directly involved.[1] Its primary documented application is as a chemical intermediate in organic synthesis.[6] Further research is required to elucidate any potential biological roles of this compound.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin corrosion/irritation: Warning, Causes skin irritation (H315).[1]

  • Serious eye damage/eye irritation: Warning, Causes serious eye irritation (H319).[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation: Warning, May cause respiratory irritation (H335).[1]

It is a flammable liquid that can emit acrid smoke and irritating vapors when heated to decomposition.[6] Appropriate personal protective equipment should be worn when handling this chemical, and it should be stored in a cool, dry, and well-ventilated area in a tightly closed container.

This guide provides a summary of the currently available technical information on this compound. As research progresses, new applications and biological activities for this compound may be discovered.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1][2] It is a 13-carbon aliphatic ketone that finds utility as an intermediate in various organic syntheses.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Physical Properties

This compound is a white to light yellow solid at room temperature, which may also appear as a clear liquid.[1][3] It is soluble in alcohol and practically insoluble in water.[1][4]

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₂₆O[1][2][5]
Molecular Weight198.34 g/mol [1][2][5]
Melting Point30-33 °C[4]
Boiling Point261-264 °C at 760 mmHg[4]
Density0.825 g/mL at 25 °C
Vapor Pressure0.012 mmHg at 25 °C (estimated)[4]
Flash Point>100 °C (>230 °F)
Refractive Index1.431
Water Solubility4.53 mg/L at 25 °C (estimated)[4]
logP (o/w)5.053 (estimated)[4]

Chemical Identity

Table 2: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Nametridecan-7-one[2][5]
CAS Number462-18-0[2][4][5]
SynonymsDi-n-hexyl ketone, Dihexyl ketone, Enanthone[1][2][6]
InChIInChI=1S/C13H26O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-12H2,1-2H3[2][5]
InChIKeyULIAPOFMBCCSPE-UHFFFAOYSA-N[2][5]
Canonical SMILESCCCCCCC(=O)CCCCCC[1]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and for its synthesis.

Determination of Physical Properties

This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.

Apparatus and Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • This compound sample

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample height should be 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.

  • For an accurate measurement, repeat the process with a fresh sample and a slower heating rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

This protocol outlines the determination of the boiling point of this compound using the capillary tube method.

Apparatus and Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • This compound sample

Procedure:

  • Place a small amount (approximately 0.5-1 mL) of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath, making sure the sample is below the level of the heating medium.

  • Heat the bath gently and observe the capillary tube. As the liquid heats, air will be expelled from the capillary tube.

  • The boiling point is reached when a continuous stream of bubbles emerges from the open end of the capillary tube.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

This protocol describes the determination of the density of this compound using the pycnometer method. Since this compound is a solid at room temperature, its density will be determined at a temperature above its melting point.

Apparatus and Materials:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath

  • Thermometer

  • This compound sample

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

  • Fill the pycnometer with distilled water and place it in a water bath set to 25 °C. Allow it to equilibrate.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it again (m₂).

  • Empty the pycnometer, dry it thoroughly, and fill it with molten this compound (heated just above its melting point).

  • Place the pycnometer with the molten sample in a water bath set to a temperature above its melting point (e.g., 35 °C) and allow it to equilibrate.

  • Ensure the pycnometer is completely full, dry the outside, and weigh it (m₃).

  • The density of this compound at the specified temperature can be calculated using the following formula: Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C

This protocol provides a qualitative method for determining the solubility of this compound in water and alcohol.

Apparatus and Materials:

  • Test tubes

  • Spatula

  • This compound sample

  • Distilled water

  • Ethanol

Procedure:

  • Label two test tubes, one for water and one for ethanol.

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into each test tube.

  • To the first test tube, add the solvent (water or ethanol) in small increments (e.g., 0.1 mL at a time), shaking vigorously after each addition.

  • Observe whether the solid dissolves. Continue adding the solvent up to a total volume of 1 mL.

  • Record the substance as "soluble" if the solid completely dissolves, "sparingly soluble" if it partially dissolves, or "insoluble" if it does not dissolve at all. Note the approximate volume of solvent required for dissolution if applicable.

Synthesis of this compound

This compound can be synthesized by the oxidation of 7-Tridecanol. Two common methods are Jones oxidation and TEMPO-catalyzed oxidation.[7]

Reactants and Reagents:

  • 7-Tridecanol

  • Acetone (B3395972)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-Tridecanol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice-water bath.

  • Slowly add Jones reagent dropwise to the cooled solution, maintaining the temperature below 35°C.

  • Monitor the reaction by observing the color change from orange to green.

  • Once the reaction is complete, quench any excess oxidizing agent by adding isopropyl alcohol until the green color persists.

  • Decant the acetone solution from the chromium salts and wash the salts with additional acetone.

  • Combine the acetone solutions and concentrate them under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Reactants and Reagents:

Procedure:

  • Combine 7-Tridecanol, TEMPO, and dichloromethane in a round-bottomed flask.

  • Add an aqueous solution of potassium bromide to the mixture.

  • Cool the biphasic mixture to 0°C with vigorous stirring.

  • Slowly add an aqueous solution of sodium hypochlorite and sodium bicarbonate, maintaining the temperature below 5°C.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, perform a suitable workup which typically involves separating the organic layer, washing it with aqueous solutions to remove residual reagents, drying the organic layer, and removing the solvent to afford this compound.

Synthesis_of_7_Tridecanone cluster_jones Jones Oxidation cluster_tempo TEMPO-Catalyzed Oxidation 7-Tridecanol_J 7-Tridecanol 7-Tridecanone_J This compound 7-Tridecanol_J->7-Tridecanone_J Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, Acetone) 7-Tridecanol_T 7-Tridecanol 7-Tridecanone_T This compound 7-Tridecanol_T->7-Tridecanone_T Oxidation TEMPO_Catalyst TEMPO (cat.) NaOCl, NaHCO₃

Caption: Synthetic pathways for the oxidation of 7-Tridecanol to this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR (CDCl₃)δ ~2.4 ppm (t, 4H, -CH₂C(=O)CH₂-), δ ~1.5 ppm (m, 4H, -CH₂CH₂C(=O)-), δ ~1.2-1.3 ppm (m, 12H, alkyl chain -CH₂-), δ ~0.9 ppm (t, 6H, -CH₃)
¹³C NMR (CDCl₃)δ ~211 ppm (C=O), δ ~43 ppm (-CH₂C(=O)-), δ ~32 ppm, ~29 ppm, ~24 ppm, ~22 ppm (alkyl chain -CH₂-), δ ~14 ppm (-CH₃)
IR (KBr)~2920 cm⁻¹ (C-H stretch, alkyl), ~2850 cm⁻¹ (C-H stretch, alkyl), ~1715 cm⁻¹ (C=O stretch, strong)
Mass Spec. (EI)m/z 198 (M⁺), 113, 99, 85, 71, 57, 43

Safety and Handling

This compound is a flammable liquid and may cause skin and serious eye irritation.[1][5] It may also cause respiratory irritation.[5] When heated to decomposition, it emits acrid smoke and irritating vapors.[1] It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn. Store in a tightly closed container in a cool, dry place.[1]

Applications

This compound is primarily used as an intermediate in organic synthesis.[1] It can be a precursor for the synthesis of other long-chain compounds. It has also been identified as a flavor component in some food products.[8]

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with standardized protocols for their determination and synthesis. The data and methodologies presented are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its effective and safe use in various scientific applications.

References

7-Tridecanone molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Synonyms: Dihexyl ketone, Enanthone

An in-depth analysis of 7-Tridecanone (CAS No. 462-18-0), a symmetrical aliphatic ketone, reveals its fundamental molecular and physical properties. This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis.

Molecular and Physical Data

The essential quantitative data for this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

PropertyValueSource
Molecular Formula C₁₃H₂₆O[1][2][3][4]
Molecular Weight 198.34 g/mol [1][3][4]
Exact Mass 198.198365449 Da[4][5]
CAS Registry Number 462-18-0[1][2]
Density 0.825 g/mL at 25 °C[3]
Boiling Point 264 °C[3]
Flash Point >230 °F[3]
Physical State White solid or flammable liquid[5]
Solubility Insoluble in water; soluble in organic solvents[6]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, general methodologies for determining the physicochemical properties of similar ketones are well-established. For instance, the synthesis of related compounds like 7-Tridecanol involves the reduction of this compound, a standard organic chemistry reaction.[6] Techniques such as mass spectrometry and infrared spectroscopy are routinely used to confirm the molecular weight and identify functional groups.[6]

Logical Workflow for Characterization

The characterization of a chemical entity like this compound follows a logical progression. The initial steps involve determining its fundamental properties, which then inform its potential applications and further experimental investigation.

cluster_0 Initial Characterization cluster_1 Physicochemical Analysis cluster_2 Application & Further Study Molecular_Formula Determine Molecular Formula (e.g., Mass Spectrometry) Molecular_Weight Calculate Molecular Weight Molecular_Formula->Molecular_Weight Physical_Properties Measure Physical Properties (Boiling Point, Density, etc.) Molecular_Weight->Physical_Properties Spectroscopic_Analysis Spectroscopic Analysis (IR, NMR) Physical_Properties->Spectroscopic_Analysis Biological_Activity Assess Biological Activity Spectroscopic_Analysis->Biological_Activity Chemical_Reactivity Investigate Chemical Reactivity (e.g., Reduction to Alcohol) Spectroscopic_Analysis->Chemical_Reactivity

Caption: Logical workflow for the chemical characterization of this compound.

References

7-Tridecanone: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 7-Tridecanone, a long-chain aliphatic ketone. It covers its fundamental chemical identity, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

The systematically correct IUPAC name for this compound is tridecan-7-one .[1][2] It is also widely known by several synonyms.

Table 1: Synonyms and Identifiers for this compound

TypeIdentifier
Common Synonyms Dihexyl ketone, Di-n-hexyl ketone, Enanthone, Hexyl ketone.[1][2][3]
CAS Registry Number 462-18-0.[1][2][3]
EC Number 207-324-3.[1][3]
PubChem CID 10015.[1][3]
UNII L0RDD0T8DG.[1]

Physicochemical Properties

This compound is a white to light yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[3] A summary of its key physicochemical properties is presented below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₆O[1][2][3]
Molecular Weight 198.34 g/mol [1][2][3]
Melting Point 27.0 to 32.5 °C[4]
Boiling Point 264 °C (lit.)[4]
Density 0.825 g/mL at 25 °C (lit.)[4]
Flash Point >230 °F (>110 °C)[4]
Solubility Almost insoluble in water (0.056 g/L at 25 °C).[3]
Appearance White or Colorless to Light yellow powder to lump to clear liquid.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize key spectroscopic data.

Table 3: Infrared (IR) Spectroscopy Data

Functional GroupKey Absorptions (cm⁻¹)Source
C-H stretch~2930, 2860[5]
C=O stretch (strong)~1715[5]

Table 4: Mass Spectrometry (MS) Data

TechniqueKey m/z valuesSource
Electron Ionization (EI)Data available in NIST Mass Spectrometry Data Center.[2][6]

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

NucleusChemical Shift (δ, ppm)
¹³C NMRData available.[3]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound from 7-Tridecanol (B1208236)

A common synthetic route to this compound is the oxidation of the secondary alcohol, 7-Tridecanol.[7]

This method employs a solution of chromium trioxide in sulfuric acid and acetone (B3395972) to efficiently oxidize secondary alcohols to ketones.[7]

Experimental Protocol:

  • Dissolve 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.[7]

  • Cool the solution to 15-20°C in an ice-water bath.[7]

  • Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL.[7]

  • Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 35°C.[7]

  • Monitor the reaction by observing the color change from orange to green.[7]

  • Upon completion, quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color persists.[7]

  • Decant the reaction mixture from the chromium salts and wash the salts with acetone.[7]

  • Combine the acetone solutions and concentrate them under reduced pressure.[7]

  • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.[7]

  • Remove the solvent by rotary evaporation to yield this compound.[7]

This is a milder, more modern method for the oxidation of secondary alcohols.[7]

Experimental Protocol:

  • Combine 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane (B109758) in a round-bottomed flask.[7]

  • Add a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water to the mixture.[7]

  • Cool the biphasic mixture to 0°C with vigorous stirring.[7]

  • Prepare an aqueous solution of sodium hypochlorite (B82951) (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol).[7]

  • Add the sodium hypochlorite solution dropwise, maintaining the temperature below 5°C.[7]

  • Stir the reaction at 0°C for 1-2 hours and monitor by TLC.[7]

  • After completion, wash the combined organic layers with 1 M HCl, saturated sodium thiosulfate (B1220275) solution, and brine.[7]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.[7]

Spectroscopic Analysis

Sample Preparation:

  • Liquid Samples: A thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[5]

  • Solid Samples: Analyze as a KBr pellet or as a mull in Nujol.[5]

Data Acquisition:

  • Record a background spectrum of the empty sample holder or pure solvent.[5]

  • Place the sample in the instrument's sample compartment.

  • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[5]

  • Subtract the background spectrum from the sample spectrum.[5]

Sample Preparation:

  • Dissolve a small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5]

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift scale to 0 ppm.[5]

Data Acquisition:

  • The sample is ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[5]

  • The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.[5]

Visualized Workflows and Pathways

Synthesis Workflow

The general workflow for the synthesis of this compound from its corresponding alcohol is depicted below.

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation cluster_product Product 7-Tridecanol 7-Tridecanol Oxidizing_Agent Jones Reagent or TEMPO/NaOCl 7-Tridecanol->Oxidizing_Agent Reaction This compound This compound Oxidizing_Agent->this compound Yields

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Spectroscopic_Analysis_Workflow Sample_Preparation Sample Preparation (Neat, KBr, or Solution) IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Structure Confirmation IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

References

7-Tridecanone: A Technical Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage considerations for 7-Tridecanone (CAS No. 462-18-0), also known as dihexyl ketone. The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

Proper handling and storage protocols are predicated on a thorough understanding of a substance's physical and chemical properties. Key data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₆O[1][2]
Molecular Weight 198.34 g/mol [1]
Appearance White solid or colorless to light yellow powder/lump/clear liquid[3]
Melting Point 30 - 33 °C (86 - 91.4 °F)[4][5]
Boiling Point 264 °C (507.2 °F) at 760 mmHg[5]
Flash Point >113 °C (>235.4 °F) Closed Cup
Density 0.825 g/cm³ at 25 °C
Vapor Pressure 0.012 mmHg at 25 °C[5][6]
Water Solubility Insoluble[4][7]

Toxicological Information and Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is considered moderately toxic by the intravenous route.[6][7] When heated to decomposition, it may emit acrid smoke and irritating vapors.[6][7]

Toxicity DataValueSpeciesRouteSource
LDLo (Lowest published lethal dose) 3511 mg/kgMouseIntravenous[5]

GHS Hazard Statements: [1]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[4][8]

  • Provide appropriate exhaust ventilation at places where dust may be formed.[4]

  • Facilities should be equipped with an eyewash station and a safety shower.[9]

Personal Protective Equipment
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[4][9]

  • Skin Protection: Wear protective gloves (materials to be determined based on specific laboratory conditions and breakthrough times). A lab coat and closed-toe footwear are minimum requirements.[9]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 or P1 dust mask may be used.[4]

The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.

G start Start: Prepare for Handling this compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) assess_hazards->ppe engineering_controls Verify Engineering Controls (Fume Hood, Ventilation) ppe->engineering_controls handling Handle this compound (Avoid dust formation, ingestion, inhalation) engineering_controls->handling spill Spill Occurs? handling->spill spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes end_handling Complete Handling spill->end_handling No decontaminate Decontaminate Work Area and Remove PPE spill_procedure->decontaminate end_handling->decontaminate waste Dispose of Waste Properly decontaminate->waste end End waste->end

General Laboratory Safety Workflow for this compound.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[4][8]
Skin Contact Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[4][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if symptoms occur.[4][8]

The following decision tree outlines the appropriate first aid response based on the type of exposure.

G exposure Exposure to this compound Occurs exposure_type What is the route of exposure? exposure->exposure_type inhalation Inhalation exposure_type->inhalation Breathing skin Skin Contact exposure_type->skin Touch eye Eye Contact exposure_type->eye Splash ingestion Ingestion exposure_type->ingestion Swallowing inh_action Move to fresh air. If not breathing, give artificial respiration. inhalation->inh_action skin_action Wash with soap and water for 15 min. skin->skin_action eye_action Rinse with water for 15 min. eye->eye_action ing_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ing_action medical Seek medical attention if symptoms persist or develop. inh_action->medical skin_action->medical eye_action->medical ing_action->medical

First Aid Decision Tree for this compound Exposure.

Fire and Explosion Hazard Data

This compound is a combustible solid.[10]

PropertyValue
Flash Point >113 °C (>235.4 °F) Closed Cup
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]
Hazardous Combustion Products Carbon oxides.[4]
Special Firefighting Procedures Firefighters should wear self-contained breathing apparatus and full protective gear.[4][8]

Accidental Release Measures

In the event of a spill, avoid dust formation and breathing vapors, mist, or gas.[4] Ensure adequate ventilation.[8] Sweep up and shovel the material into a suitable, closed container for disposal.[4][8] Do not let the product enter drains.[4][8]

Storage and Stability

Proper storage is essential to maintain the integrity and stability of this compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][8][9]

  • Container: Keep the container tightly closed.[4][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9][11]

  • Stability: Stable under normal storage conditions.[11]

The diagram below illustrates storage compatibility for this compound.

G storage_area General Chemical Storage Area (Cool, Dry, Well-Ventilated) tridecanone This compound (Tightly Closed Container) storage_area->tridecanone compatible Compatible Materials (e.g., General Combustibles) tridecanone->compatible Store With incompatible Store Separately From: Strong Oxidizing Agents tridecanone->incompatible Do NOT Store With

Storage Compatibility for this compound.

Disposal Considerations

Dispose of this compound as an unused product in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[8]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the specific SDS for this compound from your supplier before use.

References

The Researcher's Guide to 7-Tridecanone: From Procurement to Application

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, also known as dihexyl ketone or enanthone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O. This long-chain aliphatic ketone serves as a valuable building block in organic synthesis and as a standard in various analytical applications. For researchers in fields ranging from pheromone synthesis to materials science, understanding the procurement process and experimental utility of this compound is crucial for successful project execution. This technical guide provides a comprehensive overview of commercial suppliers, purchasing considerations, and detailed experimental protocols involving this compound.

Commercial Suppliers and Purchasing of this compound

Acquiring high-quality this compound is the first critical step for any research endeavor. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, researchers should consider factors such as purity, available documentation (Certificate of Analysis, Safety Data Sheet), price, and shipping times.

Summary of Commercial Suppliers
SupplierProduct Number (Example)PurityAvailable QuantitiesPrice (USD, Approx.)
TCI America D1546>97.0% (GC)5g, 25g$59 (5g), $234 (25g)[1]
Sigma-Aldrich D10420597%5g, 25gContact for pricing
BOC Sciences -VariesCustom synthesis availableInquiry required
Fisher Scientific (distributor for TCI) D15465G>97.0% (GC)5g$78.00[2]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Key Purchasing Considerations
  • Purity: For most research applications, a purity of >97% as determined by Gas Chromatography (GC) is sufficient. However, for applications requiring a highly pure standard, it is advisable to seek suppliers offering higher purity grades and to scrutinize the Certificate of Analysis (CoA) for detailed impurity profiles.

  • Documentation: Always ensure that the supplier provides a comprehensive Safety Data Sheet (SDS) and a batch-specific Certificate of Analysis (CoA). The CoA is critical as it provides detailed information on the purity and physical properties of the specific lot being purchased.

  • Regulatory Compliance: While this compound is not a controlled substance, it is important to adhere to your institution's chemical procurement and safety protocols.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis to its use in analytical and biological assays.

Synthesis of this compound via Oxidation of 7-Tridecanol

A common method for preparing this compound in a laboratory setting is through the oxidation of the corresponding secondary alcohol, 7-Tridecanol.

Materials:

  • 7-Tridecanol

  • Acetone (B3395972) (ACS grade)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 7-Tridecanol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add Jones reagent dropwise from the dropping funnel, maintaining the temperature below 20 °C. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color of Cr(VI) is no longer present.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Combine the filtrate and washings and remove the acetone using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is well-suited for analysis by GC-MS due to its volatility. It can be analyzed directly or used as an internal standard for the quantification of other analytes.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Source Temperature: 230 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • If using as an internal standard, add a known amount of the this compound solution to each sample and calibration standard.

  • Inject 1 µL of the prepared sample into the GC-MS.

Electroantennography (EAG) Bioassay for Insect Olfactory Response

Ketones are known to be involved in insect chemical communication, acting as pheromones or kairomones. Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[3]

Materials:

  • Live insects (e.g., moths, beetles)

  • This compound

  • Solvent (e.g., hexane, paraffin (B1166041) oil)

  • Filter paper strips

  • Glass Pasteur pipettes

  • Air stimulus controller (for delivering puffs of odor)

  • Micromanipulators

  • Glass capillary electrodes

  • Electrolyte solution (e.g., insect Ringer's solution)

  • High-impedance amplifier

  • Data acquisition system

Procedure:

  • Insect Preparation:

    • Immobilize the insect using wax or a custom holder.

    • Carefully excise an antenna at the base.

    • Mount the excised antenna between the recording and reference electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

  • Odorant Preparation:

    • Prepare serial dilutions of this compound in the chosen solvent.

    • Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulation and Recording:

    • A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

    • A puff of air (e.g., 0.5 seconds) from the odorant-containing pipette is injected into the continuous airstream.

    • The resulting change in electrical potential (the EAG response) is amplified, recorded, and analyzed.

    • A solvent blank should be used as a negative control.

    • Responses are typically measured as the peak amplitude of the depolarization.

Visualizations

Logical Workflow for Procurement and Quality Control of this compound

procurement_workflow cluster_procurement Procurement cluster_qc Quality Control start Identify Research Need for this compound supplier_eval Evaluate Commercial Suppliers (Purity, Price, Documentation) start->supplier_eval select_supplier Select Supplier and Place Order supplier_eval->select_supplier receive_chem Receive Chemical and Documentation select_supplier->receive_chem doc_review Review Certificate of Analysis (CoA) and Safety Data Sheet (SDS) receive_chem->doc_review analytical_verify Optional: In-house Analytical Verification (e.g., GC-MS) doc_review->analytical_verify If high purity is critical approve Approve for Research Use doc_review->approve If CoA is sufficient analytical_verify->approve

Caption: Procurement and QC workflow for this compound.

Signaling Pathway for Insect Olfactory Detection of this compound

olfactory_pathway cluster_brain Insect Brain (Antennal Lobe) tridecanone This compound Molecule obp Odorant Binding Protein (OBP) tridecanone->obp Binding or_receptor Odorant Receptor (OR) obp->or_receptor Transport and Delivery orn Olfactory Receptor Neuron (ORN) glomerulus Glomerulus orn->glomerulus Signal Transduction or_receptor->orn Activation behavior Behavioral Response (Attraction/Repulsion) glomerulus->behavior

Caption: Insect olfactory detection of this compound.

Experimental Workflow for GC-MS Analysis

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_standard Prepare this compound Standard Solution add_is Spike Sample with Internal Standard (this compound) prep_standard->add_is prep_sample Prepare Analyte Sample prep_sample->add_is injection Inject Sample into GC-MS add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration and Identification detection->peak_integration quantification Quantification using Internal Standard Calibration peak_integration->quantification results Final Results quantification->results

Caption: Workflow for GC-MS analysis using this compound.

References

The Enigmatic Presence of 7-Tridecanone: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, a long-chain aliphatic ketone, has emerged as a molecule of interest due to its identification in the essential oil of the medicinal plant Schisandra chinensis. While its full biological significance remains largely uncharacterized, its structural similarity to known semiochemicals and other bioactive lipids suggests a potential role in intra- and inter-species communication, as well as other physiological processes. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and a discussion of its potential biosynthetic origins and biological activities. The information presented herein is intended to serve as a foundational resource for researchers seeking to investigate this intriguing molecule further.

Natural Occurrence of this compound

The documented natural occurrence of this compound is currently limited, with the most definitive identification being in the volatile fraction of Schisandra chinensis.

In Plants

This compound has been identified as a constituent of the essential oil of Schisandra chinensis, a plant with a long history of use in traditional medicine.[1] While its presence is confirmed, quantitative data on its concentration in different parts of the plant and variations based on geographical location, seasonality, or extraction method are not yet available in the scientific literature.[2][3][4]

In Insects and Mammals

To date, there is a notable absence of direct evidence for the natural occurrence of this compound in insects and mammals. While other long-chain ketones are known to function as pheromones or kairomones in insects, the specific role of this compound in this context has not been reported.[5][6] Similarly, its presence as a metabolite in mammalian systems has not been documented in available metabolic studies.[7]

Table 1: Documented Natural Occurrence of this compound

KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesTissue/SourceConcentrationReference
PlantaeMagnoliophytaMagnoliopsidaMagnolialesSchisandraceaeSchisandrachinensisEssential OilNot Quantified[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction, identification, and quantification of this compound from biological matrices. These protocols are based on established methods for the analysis of similar volatile and semi-volatile compounds and can be adapted and optimized for specific research needs.

Protocol 1: Solvent Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from plant tissues, such as the fruits of Schisandra chinensis.

Materials:

  • Dried and powdered plant material

  • n-Hexane (or other suitable non-polar solvent)

  • Glass extraction vessel

  • Rotary evaporator

  • Whatman No. 1 filter paper

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Maceration: Weigh a known amount of the powdered plant material and place it in the glass extraction vessel. Add n-hexane in a 1:10 (w/v) ratio.

  • Extraction: Agitate the mixture at room temperature for 24-48 hours to ensure thorough extraction.

  • Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

  • Drying: Pass the filtered extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid the loss of volatile compounds.

  • Storage: Store the concentrated extract in a sealed vial at -20°C until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis from Insects

This non-destructive method is suitable for sampling volatile compounds, including potentially this compound, emitted by live insects.

Materials:

  • Live insects

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation: Place a single insect or a small group of insects into a headspace vial and seal it.

  • Equilibration: Allow the vial to equilibrate for a set period (e.g., 30-60 minutes) at a controlled temperature to allow volatile compounds to accumulate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the instrumental parameters for the qualitative and quantitative analysis of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 10 minutes at 280°C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Quantification:

For absolute quantification, a calibration curve should be prepared using certified standards of this compound. An internal standard (e.g., a deuterated analog or a structurally similar ketone not present in the sample) should be used to correct for variations in sample preparation and injection.

Protocol 4: Derivatization of this compound for Enhanced GC-MS Analysis

Derivatization can improve the chromatographic properties and detection sensitivity of ketones. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes and ketones.

Materials:

  • Extracted sample containing this compound

  • PFBHA solution (in a suitable solvent like pyridine)

  • Reaction vial

Procedure:

  • Reaction: To the dried extract, add a known volume of the PFBHA solution.

  • Incubation: Seal the vial and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.

  • Analysis: Cool the reaction mixture to room temperature and inject an aliquot into the GC-MS system. The resulting oxime derivative will have a higher molecular weight and different fragmentation pattern, which can aid in its identification and quantification.

Visualization of Workflows and Pathways

Experimental Workflows

experimental_workflows cluster_plant Plant Sample Workflow cluster_insect Insect Sample Workflow cluster_derivatization Derivatization Workflow (Optional) p1 Plant Material (e.g., Schisandra chinensis) p2 Solvent Extraction (Protocol 1) p1->p2 p3 Crude Extract p2->p3 p4 GC-MS Analysis (Protocol 3) p3->p4 p5 Data Analysis p4->p5 i1 Live Insect i2 Headspace SPME (Protocol 2) i1->i2 i3 Volatile Collection i2->i3 i4 GC-MS Analysis (Protocol 3) i3->i4 i5 Data Analysis i4->i5 d1 Crude Extract or Volatile Collection d2 Derivatization with PFBHA (Protocol 4) d1->d2 d3 Derivatized Sample d2->d3 d4 GC-MS Analysis d3->d4

Caption: Overview of experimental workflows for the analysis of this compound.

Hypothesized Biosynthesis Pathway

The biosynthesis of long-chain ketones in organisms is generally believed to be derived from fatty acid metabolism. While a specific pathway for this compound has not been elucidated, a plausible route involves the modification of a C13 fatty acid.

biosynthesis_pathway fatty_acid Tridecanoic Acid (C13) activation Acyl-CoA Synthetase fatty_acid->activation acyl_coa Tridecanoyl-CoA activation->acyl_coa oxidation Oxidation acyl_coa->oxidation ketoacyl_coa 7-Oxotridecanoyl-CoA oxidation->ketoacyl_coa decarboxylation Decarboxylation/Thioesterase ketoacyl_coa->decarboxylation tridecanone This compound decarboxylation->tridecanone

Caption: Hypothesized biosynthesis of this compound from tridecanoic acid.

Hypothetical Signaling Pathway as a Semiochemical

If this compound functions as a semiochemical (e.g., a pheromone), it would likely interact with specific receptors in the receiving organism to trigger a behavioral or physiological response.

signaling_pathway tridecanone This compound (Ligand) receptor Odorant Receptor (OR) in Sensory Neuron tridecanone->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential behavior Behavioral Response (e.g., Attraction, Aggregation) action_potential->behavior

Caption: Hypothetical signaling cascade for this compound as a semiochemical.

Potential Biological Roles and Future Directions

The structural characteristics of this compound, a 13-carbon ketone, place it within a class of compounds known to have diverse biological activities. While specific research on this compound is limited, inferences can be drawn from related molecules.

  • Semiochemical Activity: Many long-chain ketones serve as insect pheromones, involved in processes like mate attraction, aggregation, and trail marking.[5] Future research should investigate the potential pheromonal or kairomonal effects of this compound on various insect species, particularly those associated with Schisandra chinensis.

  • Flavor and Fragrance: Some ketones contribute to the aroma and flavor profiles of foods and are used in the fragrance industry.[8][9] The presence of this compound in Schisandra chinensis suggests it may contribute to the plant's characteristic scent.

  • Antimicrobial and Other Bioactivities: Volatile organic compounds from plants and microbes, including ketones, can exhibit antimicrobial properties.[10][11] The potential pharmacological activities of this compound warrant investigation, especially given its presence in a medicinal plant.

Conclusion

This compound remains a largely unexplored natural product with a confirmed presence in Schisandra chinensis. This technical guide provides a starting point for researchers by consolidating the current knowledge and presenting adaptable experimental protocols for its study. Significant opportunities exist to elucidate the quantitative distribution of this compound in the natural world, uncover its biosynthetic pathways, and determine its biological functions. Such research will not only expand our fundamental understanding of chemical ecology and natural product biosynthesis but may also lead to the development of new tools for pest management, novel flavor and fragrance compounds, or lead compounds for drug discovery.

References

7-Tridecanone: A Technical Guide to Solubility and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 7-Tridecanone (CAS No. 462-18-0), a long-chain aliphatic ketone. Understanding these properties is critical for its application in research, chemical synthesis, and formulation development. This document compiles available data on its solubility, outlines experimental protocols for its determination, and provides insights into its chemical characteristics relevant to its behavior in various solvent systems.

Core Properties of this compound

This compound, also known as dihexyl ketone, is a symmetrical ketone with the chemical formula C₁₃H₂₆O.[1] Its structure consists of a central carbonyl group flanked by two hexyl chains. This molecular architecture dictates its physical and chemical properties, including its solubility. At room temperature, it is a white to light yellow solid with a melting point in the range of 29 to 32.5 °C.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₆O[1]
Molecular Weight 198.35 g/mol [4]
CAS Number 462-18-0[5]
Appearance White or Colorless to Light yellow powder to lump to clear liquid[6]
Melting Point 29 - 32.5 °C[2][3]
Boiling Point 264 °C (at 760 mmHg)[7]
Water Solubility 0.056 g/L (25 °C) 4.53 mg/L (25 °C, estimated)[1][4]
LogP (Octanol/Water) 4.9[8]

Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound's long, nonpolar alkyl chains make it a predominantly nonpolar molecule, with the carbonyl group introducing a small degree of polarity.

Aqueous Solubility

This compound is practically insoluble in water.[1] Experimental data indicates a solubility of 0.056 g/L at 25 °C.[1] This low aqueous solubility is attributed to the large hydrophobic nature of the two hexyl chains, which cannot effectively interact with the polar water molecules.

Organic Solvent Compatibility

Table 2: Predicted Solubility of this compound in Common Organic Solvents

SolventPolarityPredicted SolubilityRationale
Hexane Non-polarHigh"Like dissolves like"; strong van der Waals interactions between the alkyl chains of this compound and hexane.
Toluene (B28343) Non-polarHighSimilar to hexane, the aromatic nature of toluene can interact favorably with the alkyl chains.
Diethyl Ether Moderately PolarHighThe ether's polarity is low enough to accommodate the nonpolar chains, and the oxygen can interact with the carbonyl group.
Chloroform Moderately PolarHighChloroform is a good solvent for many organic compounds and is expected to readily dissolve this compound.
Acetone (B3395972) Polar AproticModerate to HighThe ketone functionality of acetone can interact with the carbonyl group of this compound, and it can solvate the alkyl chains to some extent.
Ethanol (B145695) Polar ProticModerateThe hydroxyl group of ethanol can hydrogen bond with the carbonyl oxygen of this compound, but the overall polarity of ethanol may limit the solubility of the long nonpolar chains. It is known to be soluble enough for recrystallization.[1]
Methanol Polar ProticLow to ModerateMethanol is more polar than ethanol, which would likely decrease its ability to solvate the long alkyl chains of this compound.

Experimental Determination of Solubility

A precise understanding of solubility often requires experimental determination. The following outlines a general protocol for determining the solubility of a solid organic compound like this compound in a given solvent.

Experimental Protocol: Shake-Flask Method

1. Materials:

  • This compound (high purity)
  • Selected solvent (analytical grade)
  • Vials with screw caps
  • Shaking incubator or orbital shaker
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE)
  • Analytical balance
  • Volumetric flasks
  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC)

2. Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.
  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
  • Sample Collection: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe, and immediately filter it through a syringe filter to remove any remaining solid particles.
  • Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the standards and the filtered sample solution using a suitable analytical method like GC-FID or HPLC.
  • Calculation: Construct a calibration curve from the standard solutions. Use the response of the sample solution to determine its concentration, which represents the solubility of this compound in that solvent at the specified temperature.

Visualizing Concepts

Solvent Polarity and Solubility

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of this compound.

G Influence of Solvent Polarity on this compound Solubility cluster_0 Solvent Polarity Spectrum cluster_1 Expected Solubility of this compound NonPolar Non-Polar (e.g., Hexane, Toluene) HighSol High Solubility NonPolar->HighSol Strong van der Waals interactions ModPolar Moderately Polar (e.g., Diethyl Ether, Chloroform) ModPolar->HighSol Favorable dipole-dipole and van der Waals forces ModSol Moderate Solubility ModPolar->ModSol Balance of polar and non-polar interactions Polar Polar (e.g., Ethanol, Methanol, Water) Polar->ModSol Hydrogen bonding with carbonyl group possible LowSol Low to Insoluble Polar->LowSol Mismatch in polarity, hydrophobic effect dominates

Caption: Logical relationship of solvent polarity on this compound solubility.

Experimental Workflow

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination A 1. Sample Preparation (Excess this compound in Solvent) B 2. Equilibration (Shaking at Constant Temperature) A->B C 3. Phase Separation (Centrifugation) B->C D 4. Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E 5. Analytical Quantification (GC-FID or HPLC) D->E F 6. Data Analysis (Calibration Curve & Solubility Calculation) E->F

Caption: General experimental workflow for determining solubility.

Biological Context and Relevance

While this guide focuses on the physicochemical properties of this compound, it is important to note its presence in some natural products, such as the plant Schisandra chinensis.[8] Some long-chain ketones also exhibit pheromonal activity in insects.[9] However, at present, there is limited publicly available information regarding specific signaling pathways involving this compound in humans or its direct application in drug development. Its precursor, 7-tridecanol (B1208236), has been noted for potential biological activities, and this compound itself can be synthesized from 7-tridecanol through oxidation.[10] Further research is needed to elucidate any potential pharmacological roles of this compound.

Conclusion

This compound is a nonpolar, long-chain ketone with very low solubility in water and good to excellent solubility in non-polar and moderately polar organic solvents. Its solubility profile is a direct consequence of its molecular structure. For precise formulation and experimental design, it is recommended that the solubility in specific solvent systems be determined empirically using standard methods such as the shake-flask protocol outlined in this guide. While its direct role in drug development is not yet established, its properties as a chemical intermediate and its natural occurrence suggest areas for future investigation.

References

Spectral database information for 7-Tridecanone (NIST, etc.)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data available for 7-Tridecanone, a long-chain aliphatic ketone. The information presented is compiled from various spectral databases, including the National Institute of Standards and Technology (NIST), and is intended to assist in the identification, characterization, and analysis of this compound.

Mass Spectrometry

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that provide structural information.

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₃H₂₆O[PubChem][1]
Molecular Weight198.34 g/mol [PubChem][1]
Ionization ModeElectron Ionization (EI)[NIST][2]
Major Fragments (m/z)
113Base Peak[ResearchGate][3]
43High Abundance[PubChem][1]
58High Abundance[PubChem][1]
85Moderate Abundance
99Moderate Abundance
127Moderate Abundance
198 (M+)Molecular Ion (often low intensity)[NIST][2]

Fragmentation Pattern: The fragmentation of this compound is characteristic of aliphatic ketones. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. This leads to the formation of acylium ions. For this compound, alpha-cleavage can result in the loss of a hexyl radical (C₆H₁₃•) to form an ion at m/z 113, or the loss of a pentyl radical (C₅H₁₁) to form an ion at m/z 127. The McLafferty rearrangement is another common fragmentation mechanism for ketones with sufficiently long alkyl chains, which can also contribute to the overall fragmentation pattern.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different types of protons in the molecule. The protons on the carbons alpha to the carbonyl group are the most deshielded.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
-CH₂-C(=O)- (α-H)~2.4Triplet
-CH₂- (β to C=O)~1.5-1.6Multiplet
-(CH₂)₄- (chain)~1.2-1.4Multiplet
-CH₃ (terminal)~0.9Triplet

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.

Table 3: ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbonyl)~211
-CH₂-C(=O)- (α-C)~42
-CH₂- (β to C=O)~24
-(CH₂)₄- (chain)~22-32
-CH₃ (terminal)~14

Note: These are typical chemical shift ranges for aliphatic ketones. Actual values may vary slightly.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl group.

Table 4: Infrared (IR) Spectroscopy Data for this compound

Functional GroupKey Absorption (cm⁻¹)Intensity
C=O Stretch (Ketone)~1715Strong
C-H Stretch (Aliphatic)~2850-2960Strong
C-H Bend (Aliphatic)~1375, ~1465Medium

Note: The exact position of the C=O stretch can be influenced by the physical state of the sample.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Sample Preparation: this compound is typically dissolved in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium with a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a lower temperature and ramping up to a higher temperature.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230 °C.[3]

    • Mass Analyzer: Scanning a mass range of approximately m/z 35-350.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a low-melting solid or a liquid, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[11]

  • Data Acquisition: A background spectrum is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[12]

Visualizations

Spectral Analysis Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_GCMS Dissolve in Volatile Solvent Sample->Prep_GCMS Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Prepare as KBr Pellet or Thin Film Sample->Prep_FTIR GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Wavenumber vs. Transmittance) FTIR->IR_Data Interpretation Structural Elucidation & Compound Identification MS_Data->Interpretation NMR_Data->Interpretation IR_Data->Interpretation

Caption: Generalized workflow for spectral analysis.

References

Commercial 7-Tridecanone: A Technical Guide to Purity and Available Grades

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity and commercially available grades of 7-Tridecanone (CAS No. 462-18-0), a key intermediate in various chemical syntheses. This document outlines the typical purity levels offered by commercial suppliers, details the analytical methodologies for purity determination, and presents a generalized workflow for quality assessment.

Purity and Commercial Grades of this compound

This compound, also known as dihexyl ketone or enanthone, is available from various chemical suppliers in several grades. The purity of these grades is typically determined by gas chromatography (GC). A summary of commercially available grades is presented in Table 1.

SupplierGrade/Purity LevelAnalytical MethodReference
Tokyo Chemical Industry (TCI)>97.0%GC[1][2][3]
Sigma-Aldrich97%-
Various Suppliers95%, 96%-98%, 99%-
Chungking Joyinchem Co., Ltd.99.00%-

Table 1: Commercially Available Grades of this compound

It is important to note that the provided purity levels are typical and may vary between batches. For applications requiring stringent quality control, it is recommended to obtain a batch-specific Certificate of Analysis (CoA) from the supplier.

Experimental Protocols for Purity Determination

The primary analytical method for determining the purity of this compound is gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Below is a representative protocol for the determination of this compound purity by GC-FID, based on established methods for ketones and other long-chain aliphatic compounds.

Principle

A sample of this compound is dissolved in a suitable solvent and injected into a gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. The eluted components are detected by a flame ionization detector, and the resulting peak areas are used to calculate the percentage purity of the this compound.

Apparatus and Reagents
  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Data Acquisition System: To record and integrate the chromatogram.

  • Solvent: High-purity acetone (B3395972) or hexane.

  • This compound Standard: A reference standard of known high purity.

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

Chromatographic Conditions
  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp Rate: 10 °C/min to 280 °C.

    • Final Temperature: 280 °C, hold for 10 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure
  • Standard Preparation: Prepare a standard solution of this compound (approximately 1 mg/mL) in the chosen solvent.

  • Sample Preparation: Accurately weigh a sample of the commercial this compound and dissolve it in the chosen solvent to achieve a similar concentration to the standard solution.

  • Injection: Inject the standard and sample solutions into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard.

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of the this compound sample using the area percent method:

      Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

For more definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. The mass spectra of the impurity peaks can be compared to spectral libraries for identification.

Experimental Workflow for Purity Determination

The following diagram illustrates a typical workflow for the determination of the purity of a commercial this compound sample by Gas Chromatography.

Purity_Determination_Workflow A Sample Receipt (Commercial this compound) B Sample Preparation (Dissolution in Solvent) A->B Weighing & Dilution C GC-FID Analysis B->C Injection D Data Acquisition (Chromatogram) C->D E Data Processing (Peak Integration) D->E F Purity Calculation (Area %) E->F G Report Generation (Certificate of Analysis) F->G

Caption: Workflow for Purity Determination of this compound by GC-FID.

References

Methodological & Application

Synthesis of 7-Tridecanone via Oxidation of 7-Tridecanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-tridecanone, a valuable intermediate in organic synthesis, through the oxidation of the secondary alcohol 7-tridecanol (B1208236). Four common and effective oxidation methods are presented: Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated oxidation.

These protocols are designed to offer a comparative overview, enabling researchers to select the most suitable method based on factors such as reaction conditions, reagent toxicity, and desired purity.

Chemical Transformation

The fundamental chemical transformation is the oxidation of a secondary alcohol to a ketone.

Caption: General reaction for the oxidation of 7-tridecanol to this compound.

Comparative Data Summary

The following table summarizes the quantitative data for the different oxidation methods, allowing for easy comparison of their efficiency and reaction conditions.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)Key Considerations
Jones Oxidation CrO₃, H₂SO₄, Acetone (B3395972)85-950.5 - 20 - 25Strong acid, toxic Cr(VI)
PCC Oxidation Pyridinium Chlorochromate80-902 - 425 (Room Temp)Anhydrous, toxic Cr(VI)
Swern Oxidation (COCl)₂, DMSO, Et₃N>951 - 2-78Anhydrous, cryogenic, odorous byproduct
TEMPO-mediated TEMPO, NaOCl90-981 - 30Mild, catalytic, biphasic system

Jones Oxidation

The Jones oxidation is a robust and high-yielding method for the oxidation of secondary alcohols to ketones.[1][2] It utilizes a solution of chromium trioxide in sulfuric acid and acetone.[1]

Experimental Protocol
  • Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid (H₂SO₄). Cautiously dilute the mixture with distilled water to a final volume of 100 ml.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (49.9 mmol) of 7-tridecanol in 100 ml of acetone. Cool the solution to 0°C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 25°C. The reaction is exothermic. The color of the reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to Cr(III).

  • Quenching: After the addition is complete and the green color persists, add isopropyl alcohol dropwise to quench any excess oxidizing agent until the orange color is no longer visible.

  • Workup: Decant the acetone solution from the precipitated chromium salts. Wash the salts with additional acetone. Combine the acetone fractions and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )AmountMoles (mmol)Theoretical Yield (g)Actual Yield (g)Yield (%)
7-Tridecanol200.3610.0 g49.9---
This compound198.34--9.908.91~90

Jones Oxidation Workflow

G cluster_setup Reaction Setup cluster_oxidation Oxidation cluster_workup Workup & Purification Dissolve 7-tridecanol in acetone Dissolve 7-tridecanol in acetone Cool to 0°C Cool to 0°C Dissolve 7-tridecanol in acetone->Cool to 0°C Dropwise addition of Jones Reagent Dropwise addition of Jones Reagent Cool to 0°C->Dropwise addition of Jones Reagent Maintain T < 25°C Maintain T < 25°C Dropwise addition of Jones Reagent->Maintain T < 25°C Monitor color change (orange to green) Monitor color change (orange to green) Maintain T < 25°C->Monitor color change (orange to green) Quench with isopropanol Quench with isopropanol Monitor color change (orange to green)->Quench with isopropanol Decant and wash chromium salts Decant and wash chromium salts Quench with isopropanol->Decant and wash chromium salts Solvent removal Solvent removal Decant and wash chromium salts->Solvent removal Ethereal extraction and washes Ethereal extraction and washes Solvent removal->Ethereal extraction and washes Drying and final concentration Drying and final concentration Ethereal extraction and washes->Drying and final concentration

Caption: Workflow for the Jones oxidation of 7-tridecanol.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent than chromic acid and is often used for the selective oxidation of alcohols to aldehydes and ketones under anhydrous conditions.[3][4] The use of Celite or molecular sieves is recommended to simplify the workup by adsorbing the chromium byproducts.[5][6]

Experimental Protocol
  • Reaction Setup: To a stirred suspension of 1.2 equivalents of Pyridinium Chlorochromate (PCC) and an equal weight of Celite in anhydrous dichloromethane (B109758) (CH₂Cl₂), add a solution of 1 equivalent of 7-tridecanol in anhydrous CH₂Cl₂ at room temperature.

  • Oxidation: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by column chromatography.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reaction Time (h)
7-Tridecanol200.361.0--
PCC215.561.2--
This compound198.34-80-902 - 4

PCC Oxidation Workflow

G cluster_setup Reaction Setup cluster_oxidation Oxidation cluster_workup Workup & Purification Suspend PCC and Celite in CH₂Cl₂ Suspend PCC and Celite in CH₂Cl₂ Add 7-tridecanol solution Add 7-tridecanol solution Suspend PCC and Celite in CH₂Cl₂->Add 7-tridecanol solution Stir at room temperature (2-4 h) Stir at room temperature (2-4 h) Add 7-tridecanol solution->Stir at room temperature (2-4 h) Monitor by TLC Monitor by TLC Stir at room temperature (2-4 h)->Monitor by TLC Dilute with diethyl ether Dilute with diethyl ether Monitor by TLC->Dilute with diethyl ether Filter through silica/Celite Filter through silica/Celite Dilute with diethyl ether->Filter through silica/Celite Wash filtrate Wash filtrate Filter through silica/Celite->Wash filtrate Dry and concentrate Dry and concentrate Wash filtrate->Dry and concentrate

Caption: Workflow for the PCC oxidation of 7-tridecanol.

Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[7][8] It is particularly useful for substrates sensitive to harsher conditions.[9]

Experimental Protocol
  • Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve 2.2 equivalents of oxalyl chloride in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C (dry ice/acetone bath). To this, slowly add a solution of 2.5 equivalents of anhydrous DMSO in CH₂Cl₂, maintaining the temperature below -60°C. Stir for 15 minutes.

  • Addition of Alcohol: Add a solution of 1 equivalent of 7-tridecanol in CH₂Cl₂ dropwise, keeping the temperature at -78°C. Stir for 30-45 minutes.

  • Formation of Ylide: Add 5 equivalents of triethylamine (B128534) (Et₃N) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to warm to room temperature, then quench by adding water.

  • Workup: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reaction Time (h)
7-Tridecanol200.361.0--
Oxalyl Chloride126.932.2--
DMSO78.132.5--
Triethylamine101.195.0--
This compound198.34->951 - 2

Swern Oxidation Workflow

G cluster_activation DMSO Activation (-78°C) cluster_oxidation Oxidation (-78°C) cluster_ylide Ylide Formation cluster_workup Workup & Purification Oxalyl chloride in CH₂Cl₂ Oxalyl chloride in CH₂Cl₂ Add DMSO solution Add DMSO solution Oxalyl chloride in CH₂Cl₂->Add DMSO solution Add 7-tridecanol solution Add 7-tridecanol solution Add DMSO solution->Add 7-tridecanol solution Stir for 30-45 min Stir for 30-45 min Add 7-tridecanol solution->Stir for 30-45 min Add triethylamine Add triethylamine Stir for 30-45 min->Add triethylamine Warm to RT and quench with water Warm to RT and quench with water Add triethylamine->Warm to RT and quench with water Separation and extraction Separation and extraction Warm to RT and quench with water->Separation and extraction Aqueous washes Aqueous washes Separation and extraction->Aqueous washes Drying and concentration Drying and concentration Aqueous washes->Drying and concentration

Caption: Workflow for the Swern oxidation of 7-tridecanol.

TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO with a stoichiometric co-oxidant, typically sodium hypochlorite (B82951) (bleach), in a biphasic system.[10][11] It is considered a "green" and highly selective oxidation method.[12]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 7-tridecanol (1 equivalent), TEMPO (0.01 equivalents), and dichloromethane (CH₂Cl₂). Add a solution of potassium bromide (KBr, 0.1 equivalents) in water.

  • Oxidation: Cool the biphasic mixture to 0°C with vigorous stirring. Prepare a solution of sodium hypochlorite (NaOCl, 1.1 equivalents) and sodium bicarbonate (NaHCO₃, 1.1 equivalents) in water. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C. Stir at 0°C for 1-3 hours, monitoring by TLC.

  • Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate (B1220275) solution, and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)Reaction Time (h)
7-Tridecanol200.361.0--
TEMPO156.250.01--
NaOCl74.441.1--
This compound198.34-90-981 - 3

TEMPO-mediated Oxidation Workflow

G cluster_setup Reaction Setup (Biphasic) cluster_oxidation Oxidation cluster_workup Workup & Purification Combine 7-tridecanol, TEMPO, KBr in CH₂Cl₂/H₂O Combine 7-tridecanol, TEMPO, KBr in CH₂Cl₂/H₂O Cool to 0°C Cool to 0°C Combine 7-tridecanol, TEMPO, KBr in CH₂Cl₂/H₂O->Cool to 0°C Dropwise addition of NaOCl/NaHCO₃ solution Dropwise addition of NaOCl/NaHCO₃ solution Cool to 0°C->Dropwise addition of NaOCl/NaHCO₃ solution Maintain T < 5°C Maintain T < 5°C Dropwise addition of NaOCl/NaHCO₃ solution->Maintain T < 5°C Stir at 0°C (1-3 h) Stir at 0°C (1-3 h) Maintain T < 5°C->Stir at 0°C (1-3 h) Monitor by TLC Monitor by TLC Stir at 0°C (1-3 h)->Monitor by TLC Separate layers and extract Separate layers and extract Monitor by TLC->Separate layers and extract Aqueous washes Aqueous washes Separate layers and extract->Aqueous washes Dry and concentrate Dry and concentrate Aqueous washes->Dry and concentrate

Caption: Workflow for the TEMPO-mediated oxidation of 7-tridecanol.

References

Application Notes and Protocols for the GC-MS Analysis of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, a saturated aliphatic ketone, is a volatile organic compound with applications in various fields, including flavor and fragrance industries, chemical synthesis, and as a potential biomarker in biomedical research. Accurate and reliable quantification of this compound is crucial for quality control, research, and developmental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile compounds like this compound due to its high sensitivity, selectivity, and specificity.[1] This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Principle of Analysis

The GC-MS analysis of this compound involves the volatilization of the sample, separation of this compound from other components in a gas chromatographic column, followed by ionization and detection using a mass spectrometer. The retention time of the compound is used for its identification, while the mass spectrum provides confirmation of its identity and the basis for quantification.

Data Presentation

Quantitative data for the GC-MS analysis of this compound should be presented in a clear and organized manner. The following tables provide a template for summarizing the method validation parameters. While extensive validated data for this compound is not widely published, the values presented below are typical for the analysis of similar aliphatic ketones by GC-MS and should be determined experimentally during method validation.[2]

Table 1: GC-MS Method Validation Parameters for this compound Analysis

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 50 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 15%

Table 2: GC-MS Instrumental Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature250 °C
Injection ModeSplitless (1 µL injection volume)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature: 60°C, hold for 2 minutes; Ramp at 10°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-350
Acquisition ModeFull Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)

Table 3: Mass Spectral Data for this compound

m/zRelative Abundance (%)Ion Assignment
43100[C3H7]+
5785[C4H9]+
7160[C5H11]+
8540[C6H13]+
11355[M-C6H13]+
1985[M]+ (Molecular Ion)

Note: The mass spectrum of this compound can be found in the NIST Chemistry WebBook.[3]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Common methods for extracting volatile compounds like this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and headspace analysis.[4]

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as biological fluids or environmental water samples.

  • To 1 mL of the liquid sample in a glass vial, add 1 mL of a suitable organic solvent (e.g., hexane, dichloromethane).

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another ketone with similar properties not present in the sample).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer (top layer if using hexane) to a clean vial.

  • The extract is now ready for GC-MS analysis.

Protocol 2: Headspace Analysis

This method is ideal for the analysis of volatile compounds in solid or viscous liquid samples.

  • Place a known amount of the solid or liquid sample into a headspace vial.

  • Add a known amount of an internal standard.

  • Seal the vial tightly with a septum cap.

  • Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Using a gas-tight syringe, withdraw a known volume of the headspace gas and inject it into the GC-MS system.

GC-MS Analysis
  • Set up the GC-MS system according to the parameters outlined in Table 2.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the prepared sample extract or headspace gas.

  • Acquire the data in both full scan and SIM mode. For quantification, use characteristic ions of this compound (e.g., m/z 113, 85, 57, and 43).

Calibration
  • Prepare a series of calibration standards of this compound in the same solvent used for sample preparation, covering the expected concentration range of the samples.

  • Add a constant amount of the internal standard to each calibration standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or Headspace) Sample->Extraction Add Internal Standard Concentration Concentration (optional) Extraction->Concentration Injection Injection Concentration->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Result Reporting Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship cluster_Method Analytical Method Analyte This compound in Sample Matrix SamplePrep Sample Preparation (Isolation & Cleanup) Analyte->SamplePrep is processed by Goal Accurate and Precise Quantification GCMS GC-MS Instrumentation (Separation & Detection) SamplePrep->GCMS provides input for DataAnalysis Data Analysis (Identification & Calculation) GCMS->DataAnalysis generates data for DataAnalysis->Goal leads to

References

Application Note: 1H and 13C NMR Spectroscopic Analysis of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in research, discovery, and drug development, a comprehensive understanding of ¹H and ¹³C NMR is crucial for the characterization of compounds such as 7-Tridecanone. This long-chain aliphatic ketone, also known as dihexyl ketone, serves as a valuable intermediate in various synthetic pathways. This application note provides a detailed protocol and analysis of the ¹H and ¹³C NMR spectra of this compound, offering a foundational guide for its identification and characterization.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with or against the field. Irradiation with radiofrequency pulses can cause these nuclei to transition between energy states. The absorption and subsequent relaxation of this energy are detected and translated into an NMR spectrum. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of the signals in the spectrum provide detailed information about the electronic environment and connectivity of the atoms within the molecule.

In this compound (C₁₃H₂₆O), the symmetrical nature of the molecule simplifies the NMR spectra. The molecule possesses a plane of symmetry at the carbonyl group (C=O) at the C7 position. This results in chemically equivalent protons and carbons on either side of the carbonyl group, leading to a reduced number of unique signals in both the ¹H and ¹³C NMR spectra.

Data Presentation

The expected ¹H and ¹³C NMR spectral data for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are summarized below. Due to the molecule's symmetry, only signals for carbons and protons on one side of the carbonyl group are listed.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1, H13 (-CH₃)~0.88Triplet (t)~6.76H
H2, H12 (-CH₂)~1.27Multiplet (m)-4H
H3, H11 (-CH₂)~1.27Multiplet (m)-4H
H4, H10 (-CH₂)~1.27Multiplet (m)-4H
H5, H9 (-CH₂)~1.55Multiplet (m)-4H
H6, H8 (-CH₂ adjacent to C=O)~2.38Triplet (t)~7.44H

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon (Position)Chemical Shift (δ, ppm)
C1, C13 (-CH₃)~14.0
C2, C12 (-CH₂)~22.5
C3, C11 (-CH₂)~31.6
C4, C10 (-CH₂)~23.8
C5, C9 (-CH₂)~29.0
C6, C8 (-CH₂ adjacent to C=O)~42.9
C7 (C=O)~211.8

Experimental Protocols

A generalized yet detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Dissolution: Vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer.[1]

  • Capping: Securely cap the NMR tube.

Instrument Setup and ¹H NMR Acquisition
  • Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency energy.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically -2 to 12 ppm.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition: Start the acquisition.

¹³C NMR Acquisition
  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard ¹³C experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Typically 0 to 220 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Acquisition: Start the acquisition.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phasing: Phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used for referencing (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Mandatory Visualizations

Logical Relationship of NMR Signal Assignments

cluster_structure This compound Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals struct CH₃(1)-CH₂(2)-CH₂(3)-CH₂(4)-CH₂(5)-CH₂(6)-C(7)(=O)-CH₂(8)-CH₂(9)-CH₂(10)-CH₂(11)-CH₂(12)-CH₃(13) H1_13 H1/H13 ~0.88 ppm (t) struct->H1_13 Protons at C1/C13 H6_8 H6/H8 ~2.38 ppm (t) struct->H6_8 Protons at C6/C8 H_alkyl Alkyl Chain ~1.27-1.55 ppm (m) struct->H_alkyl Protons at C2-5/C9-12 C7 C7 (C=O) ~211.8 ppm struct->C7 Carbonyl Carbon C6_8 C6/C8 ~42.9 ppm struct->C6_8 Alpha Carbons C_alkyl Alkyl Chain ~14.0-31.6 ppm struct->C_alkyl Other Alkyl Carbons

Caption: Correlation of this compound's structure with its NMR signals.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Tune, Shim) transfer->setup acq_1H Acquire ¹H Spectrum setup->acq_1H acq_13C Acquire ¹³C Spectrum setup->acq_13C process Fourier Transform, Phase & Baseline Correction acq_1H->process acq_13C->process reference Reference to TMS (0 ppm) process->reference analyze Peak Picking, Integration, and Structural Assignment reference->analyze

Caption: Workflow for the NMR spectroscopic analysis of this compound.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, a unique spectral fingerprint of the compound can be obtained. This document provides detailed protocols for the analysis of 7-Tridecanone, a saturated aliphatic ketone, using Fourier Transform Infrared (FTIR) spectroscopy. The characteristic carbonyl (C=O) stretch of the ketone functional group is a strong and readily identifiable absorption band in the IR spectrum, making this technique particularly useful for the characterization of this and similar molecules.

Data Presentation

The expected IR absorption bands for this compound are summarized in the table below. These values are based on established spectral data for aliphatic ketones and specific data for this compound.[1][2][3][4]

Functional GroupKey Absorption (cm⁻¹)IntensityVibrational Mode
C-H (Alkyl)~2930, 2860StrongStretch
C=O (Ketone)~1715StrongStretch

Experimental Protocols

The following is a generalized protocol for obtaining the IR spectrum of this compound, which is a liquid at room temperature. This protocol is based on the thin-film sample preparation method.[1][5]

I. Objective:

To obtain a high-quality infrared spectrum of this compound for functional group identification and characterization.

II. Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pipette or dropper

  • Lens tissue

  • Solvent for cleaning (e.g., hexane (B92381) or chloroform)

III. Sample Preparation (Thin-Film Method):

  • Ensure the salt plates are clean and dry. If necessary, clean them by gently wiping with a lens tissue soaked in a volatile solvent like hexane or chloroform (B151607) and allow them to dry completely. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

  • Place one to two drops of the liquid this compound sample onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

IV. Data Acquisition:

  • Place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum. This is a spectrum of the empty sample compartment and is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Acquire the sample spectrum. The typical scanning range for mid-IR spectroscopy is 4000 cm⁻¹ to 400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

V. Data Analysis:

  • Identify the key absorption bands in the spectrum.

  • For this compound, pay close attention to the strong absorption band around 1715 cm⁻¹, which is characteristic of the C=O stretching vibration in a saturated aliphatic ketone.[2][3]

  • Also, identify the strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, which are characteristic of the alkyl chains.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the molecular basis for the key IR absorption of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean_plates Clean Salt Plates (NaCl or KBr) start->clean_plates add_sample Add 1-2 drops of this compound clean_plates->add_sample sandwich_plates Sandwich Plates to Form a Thin Film add_sample->sandwich_plates place_sample Place Sample in FTIR Spectrometer sandwich_plates->place_sample background_scan Acquire Background Spectrum place_sample->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan subtract_bg Subtract Background from Sample Spectrum sample_scan->subtract_bg final_spectrum Obtain Final IR Spectrum subtract_bg->final_spectrum identify_peaks Identify Characteristic Absorption Peaks final_spectrum->identify_peaks end End identify_peaks->end

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

molecular_vibration cluster_molecule This compound Molecule cluster_interaction Interaction with IR Radiation cluster_absorption Resulting Spectral Feature mol CH3(CH2)5-C(=O)-(CH2)5CH3 ir Infrared Radiation (~1715 cm-1) mol->ir absorbs energy absorption Strong Absorption Peak ir->absorption causes C=O stretch

Caption: Molecular basis of the characteristic C=O absorption in this compound.

References

Application Notes and Protocols: 7-Tridecanone as an Internal Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 7-tridecanone as a robust internal standard in quantitative analytical methods, particularly for the analysis of volatile and semi-volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to this compound as an Internal Standard

This compound (CAS No. 462-18-0), also known as dihexyl ketone, is a C13 aliphatic ketone. Its chemical and physical properties make it a suitable internal standard for various GC-MS applications. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples. It is added in a known, constant amount to all samples, calibration standards, and quality controls. The use of an internal standard is a powerful technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Key Properties of this compound:

  • Molecular Formula: C₁₃H₂₆O

  • Molecular Weight: 198.34 g/mol

  • Boiling Point: 263-264 °C

  • Appearance: White crystalline solid

Application: Analysis of Volatile Organic Compounds (VOCs) in Human Saliva by Headspace GC-MS

This section details the use of this compound as an internal standard for the quantitative profiling of volatile organic compounds (VOCs) in human saliva samples. This method is particularly relevant for clinical research, diagnostics, and metabolomics studies.

Experimental Workflow

Workflow for Saliva VOC Analysis using this compound IS Sample Saliva Sample Collection (0.5 mL) Dilution Dilution with High-Purity Water (2.0 mL) Sample->Dilution IS_Addition Addition of Internal Standard (8 ng this compound in 5 µL Methanol) Dilution->IS_Addition Incubation Incubation (40°C for 3 hours) IS_Addition->Incubation HS_Extraction Headspace Sorptive Extraction (Static Mode) Incubation->HS_Extraction TD Thermal Desorption HS_Extraction->TD GCMS GC-MS Analysis TD->GCMS Data Data Processing and Quantification (Peak Area Ratio to IS) GCMS->Data

Caption: Workflow for Saliva VOC Analysis.

Experimental Protocol

1. Sample Preparation:

  • Place 0.5 mL of saliva into a 10-mL headspace vial.

  • Add 2.0 mL of high-purity water to the vial.

  • Add 5 µL of a methanol (B129727) solution containing 8 ng of this compound as the internal standard.[1]

  • Add a preconditioned stir bar to the vial.

  • Seal the vial with a high-purity silicon/PTFE septum.

2. Incubation and Headspace Extraction:

  • Incubate the vials at 40°C for 3 hours in an oven.[1]

  • The sampling stir bars are equilibrated in the headspace in a static mode (not stirred).

3. GC-MS Analysis:

  • Thermal Desorption:

    • The stir bars are placed in thermal desorption tubes.
    • Desorption Program: 20°C (hold 0.5 min), then ramp at 60°C/min to 250°C (hold 3 min).

  • GC Conditions:

    • Column: DB-5MS (20 m x 0.18 mm i.d., 0.18 µm film thickness) or equivalent.
    • Carrier Gas: Helium at a constant flow of 0.7 mL/min.
    • Oven Program: 50°C (hold 1 min), ramp at 5°C/min to 160°C, then ramp at 3°C/min to 200°C (hold 10 min).[1]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.
    • Scan Range: m/z 35-350.
    • Monitored Ion for this compound: m/z 113 (base peak).[1]

Data Presentation

The use of this compound as an internal standard provides high reproducibility in the analysis of VOCs in saliva.

ParameterValueReference
Number of Samples175[1]
Analysis Period17 days[1]
Relative Standard Deviation (RSD) of this compound Peak Area 14.7% [1]

This table demonstrates the long-term reproducibility of the method, where the consistent peak area of the internal standard across a large number of samples over an extended period validates the stability and reliability of the analytical process.

General Protocol for Using this compound as an Internal Standard in GC-MS

This protocol provides a general framework for the use of this compound as an internal standard for the quantitative analysis of volatile and semi-volatile compounds in various matrices. Method development and validation are essential for specific applications.

Logical Relationship of Internal Standard

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Analyte Analyte in Sample GCMS GC-MS Analyte->GCMS IS Known Amount of This compound (IS) IS->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Principle of Internal Standard Method.

Protocol

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of high-purity this compound.

  • Dissolve it in a suitable solvent (e.g., methanol, hexane, or ethyl acetate) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Store the stock solution in a tightly sealed vial at an appropriate temperature (e.g., 4°C).

2. Preparation of Calibration Standards:

  • Prepare a series of calibration standards containing known concentrations of the target analytes.

  • Spike each calibration standard with a constant amount of the this compound internal standard solution to achieve a final concentration that is within the working range of the instrument and comparable to the expected analyte concentrations.

3. Sample Preparation:

  • To a known volume or weight of the sample, add the same constant amount of the this compound internal standard solution as was added to the calibration standards.

  • Perform the necessary sample extraction, cleanup, and/or derivatization steps.

4. GC-MS Analysis:

  • Develop a GC-MS method that provides good chromatographic separation of the target analytes and this compound.

  • Optimize the MS parameters for the detection and quantification of all compounds, including the selection of appropriate ions for selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The base peak of this compound at m/z 113 is a good choice for quantification.[1]

5. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of this compound against the concentration of the analyte for each calibration standard.

  • Determine the concentration of the analytes in the samples by calculating their peak area ratios to the internal standard and using the calibration curve.

Method Validation Considerations

When using this compound as an internal standard, a full method validation should be performed according to established guidelines. Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between the analyte/internal standard peak area ratio and the analyte concentration over a defined range. A correlation coefficient (R²) of >0.99 is typically desired.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Accuracy is often expressed as percent recovery, while precision is expressed as the relative standard deviation (RSD).

  • Limits of Detection (LOD) and Quantification (LOQ): Establish the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Selectivity/Specificity: Ensure that the method can unequivocally assess the analytes in the presence of other components that may be expected to be present in the sample matrix.

  • Stability: Evaluate the stability of the analytes and the internal standard in the stock solutions and in the processed samples under various storage conditions.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize this compound as an internal standard to achieve accurate and reliable quantitative results in their analytical methods.

References

Enhanced Gas Chromatography Analysis of 7-Tridecanone Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

7-Tridecanone, a long-chain aliphatic ketone, is a semi-volatile organic compound that can present challenges for direct analysis by gas chromatography (GC). Its relatively low volatility and potential for interactions within the GC system can lead to poor peak shape, reduced sensitivity, and thermal instability.[1] Derivatization, a process of chemically modifying a compound to enhance its analytical properties, is a crucial step to overcome these limitations.[2][3] This application note details two effective derivatization protocols for this compound to improve its volatility and detectability for GC analysis, catering to different detector types and analytical needs.

The primary derivatization strategies covered are silylation, which is broadly applicable for enhancing volatility for GC-Mass Spectrometry (GC-MS) analysis, and oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which is particularly advantageous for highly sensitive analysis using an Electron Capture Detector (ECD).

Principle of Derivatization for this compound

The goal of derivatizing this compound is to convert the polar carbonyl group into a less polar, more volatile, and more thermally stable functional group.[1][3][4]

  • Silylation: This process replaces the enolizable proton of the ketone with a trimethylsilyl (B98337) (TMS) group, creating a TMS-enol ether.[5][6] This modification significantly reduces the polarity and increases the volatility of the molecule, leading to improved chromatographic performance.[4][7] Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1][8][9]

  • Oximation with PFBHA: This reaction targets the carbonyl group, converting it into a PFBHA-oxime.[10][11][12] The resulting derivative is not only more volatile but also contains multiple fluorine atoms, making it highly responsive to an Electron Capture Detector (ECD), thereby significantly enhancing sensitivity.[13] This method is ideal for trace-level analysis.

Quantitative Data Summary

The following table summarizes the expected performance enhancements for the analysis of this compound following derivatization, based on typical outcomes for similar long-chain ketones and related compounds.

ParameterWithout DerivatizationAfter Silylation (GC-MS)After PFBHA Oximation (GC-ECD)
Volatility LowHighHigh
Peak Shape Tailing may occurSymmetricalSymmetrical
Sensitivity ModerateGoodExcellent
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangefg/mL to pg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangefg/mL to pg/mL range
Thermal Stability ModerateHighHigh

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + TMCS

This protocol details the conversion of this compound to its more volatile trimethylsilyl (TMS) enol ether derivative for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]

  • Anhydrous Pyridine (B92270) or Acetonitrile[1]

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is dry. If the sample is an extract, evaporate the solvent to dryness under a gentle stream of nitrogen.[1][8]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to dissolve the sample.[8] Then, add 100 µL of BSTFA with 1% TMCS.[8]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.[1][8]

  • Analysis: Allow the vial to cool to room temperature before GC-MS analysis.[8]

Suggested GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).[8]

  • Injector: Split/Splitless, operated in splitless mode. Injector Temperature: 280°C.[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

  • Oven Temperature Program: Initial temperature: 100°C, hold for 2 minutes; Ramp at 10°C/min to 280°C, hold for 10 minutes.[1]

Protocol 2: Oximation of this compound using PFBHA

This protocol describes the derivatization of this compound with PFBHA to form a PFBHA-oxime for highly sensitive analysis by GC-ECD.

Materials:

  • This compound standard or sample extract

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvent (e.g., methanol, hexane (B92381), or toluene)

  • GC vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Dissolve the this compound standard or dried sample extract in a suitable solvent.

  • Reagent Preparation: Prepare a solution of PFBHA in the chosen solvent (e.g., 15 mg/mL).[12]

  • Reaction: Add an excess of the PFBHA solution to the sample in the GC vial. The reaction can be performed at room temperature for an extended period (e.g., 24 hours) or accelerated by heating (e.g., 60°C for 30 minutes).[11][12][14]

  • Extraction (if necessary): If the reaction is performed in an aqueous matrix, the PFBHA derivatives can be extracted into an organic solvent like hexane or toluene.[12][14]

  • Analysis: The resulting solution containing the PFBHA-oxime of this compound is ready for GC-ECD analysis.

Suggested GC-ECD Conditions:

  • Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane is often suitable.

  • Injector: Split/Splitless, operated in splitless mode. Injector Temperature: 250°C.

  • Carrier Gas: Nitrogen or Argon/Methane.

  • Detector: Electron Capture Detector (ECD). Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature: 80°C, hold for 2 minutes; Ramp at 15°C/min to 280°C, hold for 5 minutes.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Sample Dry Dry Sample (if necessary) Sample->Dry Silylation Silylation (BSTFA + TMCS) Dry->Silylation Oximation Oximation (PFBHA) Dry->Oximation GCMS GC-MS Silylation->GCMS GCECD GC-ECD Oximation->GCECD

Caption: General experimental workflow for the derivatization and analysis of this compound.

Silylation_Reaction Ketone This compound (Enol Form) TMS_Ether TMS Enol Ether Derivative Ketone->TMS_Ether + BSTFA BSTFA BSTFA Byproducts Byproducts

Caption: Silylation reaction of this compound with BSTFA.

Oximation_Reaction Ketone This compound Oxime PFBHA-Oxime Derivative Ketone->Oxime + PFBHA PFBHA PFBHA Water Water

Caption: Oximation reaction of this compound with PFBHA.

Conclusion

Derivatization is an essential step for the robust and sensitive analysis of this compound by gas chromatography. Silylation with BSTFA is a reliable method for improving volatility and peak shape for GC-MS analysis. For applications requiring ultra-high sensitivity, oximation with PFBHA followed by GC-ECD analysis is the recommended approach. The detailed protocols and suggested instrument conditions provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of this compound in various matrices.

References

Quantitative Determination of 7-Tridecanone in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Tridecanone, a long-chain aliphatic ketone, is a molecule of interest in various fields, including flavor and fragrance chemistry, entomology as a semiochemical, and as a potential biomarker in biomedical research. Its accurate quantification in complex matrices such as biological fluids, environmental samples, and consumer products is crucial for quality control, research, and safety assessments. This document provides detailed application notes and protocols for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Analytical Overview

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the quantification of semi-volatile compounds like this compound. The methodology involves the extraction of the analyte from the sample matrix, followed by analysis using a GC system for separation and an MS system for detection and quantification. Due to the relatively non-polar nature of this compound, derivatization is generally not required, which simplifies the sample preparation process. For enhanced sensitivity and selectivity, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode.

Data Presentation: Performance Characteristics of the GC-MS Method

The following tables summarize the expected performance characteristics of a validated GC-MS method for the quantification of this compound. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Method Performance Parameters

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.052
50.255
100.510
251.275
502.550
1005.100
25012.750
50025.500

Table 3: Recovery and Precision Data (Hypothetical)

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
54.8597.05.27.8
5051.5103.03.85.5
400388.097.02.54.1

Experimental Protocols

This section provides detailed methodologies for sample preparation and GC-MS analysis for the quantification of this compound.

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as plasma, serum, urine, or aqueous solutions.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 2-Nonadecanone or a deuterated analog of this compound)

  • Hexane (B92381) (or other suitable water-immiscible organic solvent)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a glass centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 5 mL of hexane to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 100 µL.

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is effective for cleaning up complex samples and concentrating the analyte.

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution

  • SPE Cartridge (e.g., C18 or other suitable reversed-phase sorbent)

  • Methanol (B129727) (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., ethyl acetate (B1210297) or acetone)

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Mix 1 mL of the sample with the internal standard.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Dry the cartridge under vacuum for 5-10 minutes.

  • Elute the this compound and the internal standard with 5 mL of the elution solvent.

  • Collect the eluate and evaporate it to a final volume of 100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Protocol 3: GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).

  • Injector: Split/Splitless, operated in splitless mode for 1 minute.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

  • SIM Ions for this compound (C13H26O, MW: 198.34):

    • Quantifier ion: m/z 113 (base peak, [M-C6H13]+).[1]

    • Qualifier ions: m/z 58, 85.

  • SIM Ions for Internal Standard (e.g., 2-Nonadecanone): To be determined from the mass spectrum of the standard.

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative determination of this compound.

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction sample 1. Sample + Internal Standard add_solvent 2. Add Hexane sample->add_solvent vortex 3. Vortex add_solvent->vortex centrifuge 4. Centrifuge vortex->centrifuge extract 5. Collect Organic Layer centrifuge->extract dry 6. Dry with Na2SO4 extract->dry evaporate 7. Evaporate dry->evaporate gc_vial 8. Reconstitute for GC-MS evaporate->gc_vial

Caption: Workflow for Liquid-Liquid Extraction of this compound.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction condition 1. Condition Cartridge load 2. Load Sample + IS condition->load wash 3. Wash Interferences load->wash elute 4. Elute Analyte wash->elute evaporate 5. Evaporate Eluate elute->evaporate gc_vial 6. Reconstitute for GC-MS evaporate->gc_vial

Caption: Workflow for Solid-Phase Extraction of this compound.

GCMS_Analysis_Workflow cluster_gcms GC-MS Analysis injection 1. Injection of Sample Extract separation 2. GC Separation on Capillary Column injection->separation ionization 3. Electron Ionization (EI) separation->ionization detection 4. MS Detection (SIM Mode) ionization->detection data_analysis 5. Data Analysis & Quantification detection->data_analysis

Caption: Workflow for GC-MS Analysis of this compound.

Conclusion

The protocols and methods described in this document provide a robust framework for the quantitative determination of this compound in complex mixtures. The use of Gas Chromatography-Mass Spectrometry ensures high sensitivity and selectivity, which are critical for accurate quantification at low concentrations. Proper sample preparation using either Liquid-Liquid Extraction or Solid-Phase Extraction is essential for removing matrix interferences and achieving reliable results. Method validation, including the assessment of linearity, limits of detection and quantification, accuracy, and precision, is a mandatory step to ensure the quality and reliability of the data generated.

References

Application of Ketones in Insect Pheromone Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific studies on the application of 7-tridecanone as an insect pheromone or semiochemical. Therefore, this document provides application notes and protocols for a representative and well-documented ketone pheromone, 4-methyl-3-heptanone (B36217), which serves as a key alarm pheromone component in various ant species. The methodologies described are broadly applicable to the study of other volatile semiochemicals.

Application Notes

Ketones are a significant class of organic compounds that function as semiochemicals—chemical signals that mediate interactions between organisms.[1] In insects, ketones are frequently employed as alarm pheromones, particularly within social insects like ants.[2] These pheromones are typically volatile, low-molecular-weight compounds that can rapidly alert nestmates to danger, triggering behaviors such as aggression, attraction to the source of the alarm, or panicked escape.[2][3]

One of the most well-studied ketone alarm pheromones is 4-methyl-3-heptanone. It is a primary component of the mandibular gland secretions in several ant species and is known to elicit strong behavioral responses.[3] For example, in the clonal raider ant (Ooceraea biroi), 4-methyl-3-heptanone, along with 4-methyl-3-heptanol, triggers a distinct panic alarm response, causing ants to move quickly and evacuate the nest.[4] In the Texas leafcutter ant (Atta texana), low concentrations of 4-methyl-3-heptanone attract and alert workers, while higher concentrations cause alarm and repulsion.[3] The study of such compounds is crucial for understanding the chemical ecology of insects and can be leveraged for developing novel pest management strategies.[5][6]

Quantitative Data Summary

The following table summarizes quantitative data for the alarm pheromone 4-methyl-3-heptanone in the Texas leafcutter ant, Atta texana.

ParameterCompoundConcentrationObserved Behavior in Atta texanaReference
Behavioral Threshold 4-Methyl-3-heptanone5.7 x 10⁻¹³ g/cm³ (2.7 x 10⁷ molecules/cm³)Detection and Attraction[3]
Alarm Threshold 4-Methyl-3-heptanone5.7 x 10⁻¹² g/cm³ (2.7 x 10⁸ molecules/cm³)Alarm (running, open mandibles)[3]
Quantity per Insect 4-Methyl-3-heptanone0.59 µg / head (major worker)N/A[3]
Comparative Potency 2-Heptanone1000x less effective than 4-methyl-3-heptanoneN/A[3]

Experimental Protocols

Protocol 1: Pheromone Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of volatile compounds from insect glands.

1. Insect Collection and Gland Dissection: a. Collect major worker ants from a laboratory colony or field site. b. Anesthetize the ants by cooling them on ice or with brief exposure to CO₂. c. Under a dissecting microscope, carefully dissect the heads of the ants to access the mandibular glands.

2. Solvent Extraction: a. Pool the dissected glands (e.g., 50 glands) in a 2 mL glass vial containing a minimal volume of a suitable solvent like hexane (B92381) or dichloromethane. b. Crush the glands with a clean glass rod to ensure complete extraction of the contents. c. Allow the mixture to stand for 10-15 minutes. d. Carefully transfer the solvent extract to a new vial, leaving the tissue debris behind. The extract is now ready for analysis.

3. GC-MS Analysis: a. Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer. A non-polar column (e.g., HP-5MS) is typically suitable for separating volatile compounds. b. Injection: Inject 1-2 µL of the solvent extract into the GC inlet. c. GC Program:

  • Initial Temperature: 40°C, hold for 2 minutes.
  • Ramp: Increase temperature at a rate of 10°C/min to 250°C.
  • Hold: Maintain 250°C for 5 minutes. d. Mass Spectrometry: Set the MS to scan a mass range of m/z 40-550. Use electron ionization (EI) at 70 eV. e. Data Analysis: Identify the compounds in the extract by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention times to those of authentic standards (e.g., synthetic 4-methyl-3-heptanone).

Protocol 2: Electroantennography (EAG) - Screening for Olfactory Activity

This protocol measures the electrical response of an insect antenna to an odor stimulus.

1. Antenna Preparation: a. Secure a live ant in a holder (e.g., a modified pipette tip) with only its head and antennae protruding. Use wax or putty to immobilize the head. b. Under a microscope, carefully excise one antenna at its base using fine scissors. c. Mount the antenna between two electrodes. Insert the recording electrode into the distal tip of the antenna and the reference electrode into the base. Use conductive gel to ensure a good connection.

2. Odor Delivery: a. Prepare serial dilutions of the test compound (e.g., 4-methyl-3-heptanone in mineral oil or hexane) from 1 ng to 1 µg on filter paper strips. b. Insert a filter paper strip into a Pasteur pipette. c. Deliver a puff of charcoal-filtered, humidified air (e.g., 0.5 seconds duration) through the pipette, directing the airflow over the mounted antenna. Use a solvent-only pipette as a negative control.

3. Data Recording and Analysis: a. Record the voltage change (depolarization) from the antenna using an EAG system. The peak amplitude of this response is the EAG value. b. Normalize the responses by expressing them as a percentage of the response to a standard positive control (e.g., a known potent odorant). c. Compare the EAG responses across different compounds and concentrations to determine which are most strongly detected by the insect's olfactory system.

Protocol 3: Behavioral Arena Assay

This protocol assesses the behavioral response of ants to a specific chemical stimulus.

1. Arena Setup: a. Use a clean Fluon®-coated container (e.g., a petri dish or a small foraging arena) to prevent ants from escaping. b. Allow the arena to acclimatize in the testing room for at least 30 minutes.

2. Stimulus Preparation and Introduction: a. Apply a specific quantity of the test chemical (e.g., 1 µL of a 10 ng/µL solution of 4-methyl-3-heptanone in hexane) to a small filter paper disc (e.g., 0.5 cm diameter). b. Prepare a control disc with the solvent only. c. After the solvent has completely evaporated, place the disc in the center of the arena.

3. Behavioral Observation: a. Introduce a single worker ant or a small group of ants (e.g., 10 workers) into the arena. b. Record the ants' behavior for a set period (e.g., 5 minutes) using a video camera mounted above the arena. c. Analyze the recordings for specific behaviors, quantifying parameters such as:

  • Locomotor activity: Time spent moving vs. stationary.
  • Attraction/Repulsion: Time spent in proximity to the stimulus disc.
  • Aggression: Frequency of mandible opening or biting behavior directed at the disc or other ants.
  • Alertness: Antennal movement frequency.

4. Data Analysis: a. Compare the behavioral responses between the test chemical and the solvent control using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

G Experimental Workflow for Pheromone Analysis cluster_collection Sample Preparation cluster_analysis Analysis & Identification cluster_validation Biological Validation A Insect Collection B Gland Dissection A->B C Solvent Extraction B->C D GC-EAD Analysis (Screen for Activity) C->D E GC-MS Analysis (Identify Structure) D->E F Chemical Synthesis (Confirm Structure) E->F G EAG Dose-Response F->G H Behavioral Assays G->H I Field Trapping H->I

Caption: Workflow for insect pheromone identification and validation.

G Alarm Pheromone Signaling Pathway in Ants cluster_behavior Behavioral Outcomes A Release of 4-Methyl-3-heptanone (Alarm Pheromone) B Binding to Odorant Receptors (ORs) on Antennae A->B Diffusion C Activation of Olfactory Receptor Neurons (ORNs) B->C D Signal Transduction to Antennal Lobe Glomeruli C->D E Processing in Higher Brain Centers (e.g., Mushroom Bodies) D->E F Initiation of Behavioral Response E->F G Increased Locomotion F->G H Aggression (Mandible Flaring) F->H I Recruitment of Nestmates F->I

Caption: Generalized pathway from pheromone detection to behavior.

References

Application Notes and Protocols for 7-Tridecanone as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Volatile organic compounds (VOCs) present in exhaled breath and saliva are gaining increasing attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases.[1][2] 7-Tridecanone, a ketone, has been identified as a VOC in human breath and saliva and has been noted as a potential biomarker in the context of lung cancer research.[3][4] The analysis of such biomarkers offers a promising avenue for developing new diagnostic tools.

These application notes provide a comprehensive overview of the protocols for the quantification of this compound in biological samples, primarily focusing on exhaled breath and saliva, to support researchers, scientists, and drug development professionals in exploring its potential as a clinical biomarker. The methodologies described are based on established analytical techniques for VOCs and related long-chain ketones and alcohols.

Quantitative Data Summary

While specific quantitative data for this compound as a validated biomarker is still emerging, the following table summarizes the expected performance characteristics of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for its quantification. These values are based on typical performance for structurally similar long-chain ketones and alcohols.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%

Experimental Protocols

Protocol 1: Sample Collection

A. Exhaled Breath Condensate (EBC) Collection

  • Subject Preparation: Instruct the subject to refrain from eating, drinking (except water), and smoking for at least 8 hours prior to collection.

  • Collection Device: Utilize a commercially available EBC collection device (e.g., EcoScreen).

  • Breathing Maneuver: Have the subject breathe tidally into the device for 10-20 minutes.

  • Sample Retrieval: After collection, retrieve the condensed sample from the collection surface.

  • Storage: Immediately transfer the EBC sample to a clean, inert vial and store at -80°C until analysis to minimize the loss of volatile compounds.

B. Saliva Collection

  • Subject Preparation: Instruct the subject to refrain from eating, drinking, and oral hygiene for at least 2 hours before collection.

  • Collection Method: Collect whole saliva by passive drool into a sterile collection tube.

  • Sample Volume: Collect approximately 1-2 mL of saliva.

  • Storage: Immediately cap the tube and freeze at -80°C until further processing.[5]

Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting this compound from saliva.

  • Thawing: Thaw the frozen saliva sample at room temperature.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound or another long-chain ketone not present in the sample) to 1 mL of the saliva sample in a glass centrifuge tube.

  • Extraction Solvent: Add 2 mL of a hexane:isopropanol (3:2, v/v) mixture to the tube.

  • Vortexing: Vigorously vortex the mixture for 2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization or direct GC-MS analysis.

Protocol 3: Derivatization of this compound (Optional but Recommended)

While some ketones can be analyzed directly by GC-MS, derivatization can improve chromatographic peak shape and sensitivity. Oximation is a common derivatization reaction for ketones.[6][7]

  • Reagent Preparation: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent like pyridine.

  • Reaction: To the dried sample extract or a standard solution of this compound, add 50 µL of the PFBHA solution.

  • Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Protocol 4: GC-MS Analysis
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in splitless mode for 1 minute.

    • Injector Temperature: 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500 for qualitative analysis. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used to enhance sensitivity and selectivity. Key ions for this compound would be determined from the full scan mass spectrum.

Mandatory Visualization

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis Breath Exhaled Breath Condensate LLE Liquid-Liquid Extraction Breath->LLE Saliva Saliva Saliva->LLE Derivatization Derivatization (Optional) LLE->Derivatization GCMS GC-MS Analysis LLE->GCMS Direct Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for this compound biomarker analysis.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthesized 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 7-Tridecanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The nature of impurities largely depends on the synthetic route. If this compound is synthesized by the oxidation of 7-tridecanol, the most common impurity is unreacted 7-tridecanol.[1] Other potential impurities can include side-products from the oxidation reaction and residual solvents used in the synthesis and workup.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of this compound and identifying any volatile impurities.[2][3] The typical purity for commercially available this compound is often greater than 97.0% as determined by GC.[4][5]

Q4: What is the physical state of this compound at room temperature?

A4: this compound is a white or colorless to light yellow solid at room temperature, and it can also appear as a lump or clear liquid.[5][6] Its melting point is around 33°C.[7] This allows for purification by methods suitable for both solids (recrystallization) and liquids (distillation).

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
This compound "oils out" instead of forming crystals. The cooling process is too rapid. The solvent is too nonpolar, leading to a low melting point for the dissolved solid. High concentration of impurities depressing the melting point.Re-heat the solution to redissolve the oil. Allow the solution to cool more slowly to room temperature before further cooling in an ice bath. Add a slightly more polar co-solvent to the hot solution until the oil redissolves, then cool slowly. Consider a preliminary purification step like column chromatography to remove a significant portion of impurities.[8]
Poor or no crystal formation upon cooling. Too much solvent was used. The chosen solvent is too effective at dissolving this compound even at low temperatures.Evaporate some of the solvent to increase the concentration of this compound and induce crystallization.[9] Select a different solvent or a solvent mixture where this compound has high solubility when hot and low solubility when cold. Ethanol has been reported as a suitable solvent.[6] A mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexane (B92381), heptane) can also be effective.[10]
Low recovery of purified this compound. The crystals were washed with a solvent that was not sufficiently cold, causing them to redissolve. Premature crystallization occurred during hot filtration (if performed).Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[9] If hot filtration is necessary, pre-heat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely.[11]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of this compound from impurities (e.g., 7-tridecanol). The mobile phase (eluent) has incorrect polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. For separating the less polar this compound from the more polar 7-tridecanol, start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) (gradient elution).[11]
This compound elutes too quickly (high Rf) or not at all (low Rf). The eluent is too polar or not polar enough, respectively.If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexane). If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).[12]
Peak tailing of this compound. Secondary interactions between the ketone and the stationary phase (e.g., acidic silica (B1680970) gel).Add a small amount of a modifier to the mobile phase, such as triethylamine, to reduce interactions with the stationary phase.[13] Alternatively, use a different stationary phase like neutral alumina.[13]
Column runs dry. Insufficient eluent added or stopcock left open.Never let the solvent level drop below the top of the stationary phase, as this can cause cracking and poor separation. Always ensure an adequate head of eluent.
Vacuum Distillation Issues
ProblemPotential Cause(s)Suggested Solution(s)
"Bumping" or uneven boiling. The liquid is superheating and then boiling violently.Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.[11]
Difficulty in achieving a stable vacuum. Leaks in the distillation apparatus.Ensure all ground glass joints are properly sealed with vacuum grease. Check all tubing and connections for cracks or loose fittings.
Product decomposition at high temperatures. The boiling point of this compound is still too high, even under vacuum.Decrease the pressure further using a more efficient vacuum pump. A lower pressure will result in a lower boiling point.[11]

Quantitative Data Summary

The following table summarizes illustrative data for the different purification methods. Actual results may vary depending on the initial purity of the crude this compound and the specific experimental conditions.

Purification MethodTypical Initial Purity (%)Expected Final Purity (%)Typical Yield (%)Notes
Recrystallization ~90>9860-80Can yield very pure product. Finding a suitable solvent system is crucial.[11]
Column Chromatography ~90>9950-85Excellent separation capabilities, especially for removing polar impurities like alcohols.[11]
Vacuum Distillation ~90>9970-90Highly effective for thermally stable liquids and good for larger scales.[11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

Objective: To purify crude this compound by crystallization from a suitable solvent.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a reported solvent for the recrystallization of this compound.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (33°C).[7]

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on their polarity.

Methodology:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the purity of each fraction using TLC or GC-MS. Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Protocol 3: Purification by Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile or less volatile impurities.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into a round-bottom flask with a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and gradually apply a vacuum. Slowly heat the flask using a heating mantle. The boiling point of this compound is 261-264°C at atmospheric pressure (760 mmHg).[7] Under vacuum, the boiling point will be significantly lower. Collect the fraction that distills at a stable temperature corresponding to the expected boiling point at the applied pressure.

  • Analysis: Analyze the purity of the collected distillate using GC-MS.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound recrystallization Recrystallization synthesis->recrystallization column_chrom Column Chromatography synthesis->column_chrom vac_dist Vacuum Distillation synthesis->vac_dist analysis GC-MS Analysis recrystallization->analysis column_chrom->analysis vac_dist->analysis product Pure this compound analysis->product

Caption: General workflow for the purification of synthesized this compound.

troubleshooting_logic cluster_recryst_issues Recrystallization Issues cluster_col_chrom_issues Column Chromatography Issues cluster_vac_dist_issues Vacuum Distillation Issues start Impure this compound method Choose Purification Method start->method recryst Recrystallization method->recryst Solid col_chrom Column Chromatography method->col_chrom Versatile vac_dist Vacuum Distillation method->vac_dist Liquid/Low MP Solid oiling_out Oiling Out? recryst->oiling_out poor_sep Poor Separation? col_chrom->poor_sep bumping Bumping? vac_dist->bumping slow_cool Cool Slowly oiling_out->slow_cool Yes poor_yield_recryst Poor Yield? oiling_out->poor_yield_recryst No slow_cool->recryst min_solvent Use Minimal Hot Solvent poor_yield_recryst->min_solvent Yes pure_product Pure this compound poor_yield_recryst->pure_product No min_solvent->recryst optimize_eluent Optimize Eluent (TLC) poor_sep->optimize_eluent Yes tailing Peak Tailing? poor_sep->tailing No optimize_eluent->col_chrom add_modifier Add Modifier (e.g., TEA) tailing->add_modifier Yes tailing->pure_product No add_modifier->col_chrom boiling_chips Add Boiling Chips bumping->boiling_chips Yes decomp Decomposition? bumping->decomp No boiling_chips->vac_dist lower_pressure Lower Pressure decomp->lower_pressure Yes decomp->pure_product No lower_pressure->vac_dist

References

Technical Support Center: Analysis of 7-Tridecanone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of 7-Tridecanone. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for the analysis of this compound?

A1: For a semi-volatile, medium-chain ketone like this compound, a non-polar or mid-polarity capillary column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent). These columns provide good separation for a wide range of volatile and semi-volatile organic compounds.[1]

Q2: What are the key mass spectral fragments for identifying this compound?

A2: The electron ionization (EI) mass spectrum of this compound will show a characteristic fragmentation pattern. While the molecular ion peak (m/z 198.34) may be observed, it is often of low abundance. Key fragment ions to monitor for identification and quantification would include those resulting from alpha-cleavage around the carbonyl group. For this compound (dihexyl ketone), significant fragments would be expected at m/z 113 (loss of a pentyl radical) and m/z 85 (loss of a hexyl radical). The base peak is often observed at m/z 113.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not necessary for the analysis of this compound by GC-MS. Unlike alcohols, ketones are typically volatile enough and have good chromatographic properties for direct analysis. However, for very low concentrations or in complex matrices, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed to improve sensitivity, especially when using negative chemical ionization (NCI).[3]

Q4: What are the recommended starting GC-MS parameters for this compound analysis?

A4: A good starting point for method development can be adapted from methods used for similar semi-volatile compounds. The following table provides a set of initial parameters that can be optimized further.

Quantitative Data Summary

The following table presents example data on the effect of varying key GC-MS parameters on the analysis of a 10 ppm this compound standard. This data is illustrative and should be confirmed experimentally in your laboratory.

ParameterSetting 1Peak Area (Counts)Peak AsymmetrySetting 2Peak Area (Counts)Peak Asymmetry
Injector Temperature (°C) 2501,200,0001.13001,500,0001.0
Oven Ramp Rate (°C/min) 101,350,0001.2201,300,0001.4
Carrier Gas Flow Rate (mL/min) 1.01,400,0001.11.51,450,0001.3
Split Ratio 10:1500,0001.050:1150,0001.0

Experimental Protocol: Quantitative Analysis of this compound

This protocol outlines a general procedure for the quantitative analysis of this compound in a liquid sample.

1. Sample Preparation

  • Internal Standard (IS) Selection: Choose an appropriate internal standard that is not present in the sample, such as an isotopically labeled analog of this compound or another ketone with similar chemical properties but a different retention time.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate and concentrate the analyte.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

    • Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Spike a known amount of the internal standard into each calibration standard and sample.

    • Transfer the final solutions to 2 mL autosampler vials.

2. GC-MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph System equipped with a split/splitless injector
Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[1]
Injector Temperature 280 °C[1]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)[1]
Oven Temperature Program Initial temperature: 100°C, hold for 2 minutes; Ramp at 15°C/min to 280°C, hold for 5 minutes.[1]
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Ion Source Temperature 230 °C[2]
Transfer Line Temperature 280 °C[2]
Acquisition Mode Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification)
SIM Ions for this compound m/z 113, 85, 198[2]
SIM Ions for IS To be determined from the mass spectrum of the selected internal standard.

3. Data Analysis

  • Peak Integration: Integrate the peaks for this compound and the internal standard in both the standards and samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples using the calibration curve.

Troubleshooting Guide

Issue: No Peaks or Very Small Peaks

  • Possible Cause:

    • Syringe issue (clogged, not dispensing correctly).

    • Incorrect injection volume or concentration.

    • Leak in the system (septum, column connection).

    • Column breakage.

    • Detector not turned on or not functioning correctly.

  • Troubleshooting Steps:

    • Verify autosampler and syringe functionality.

    • Check the sample concentration and injection volume.

    • Perform a leak check of the inlet.

    • Inspect the column for any visible breaks.

    • Ensure the mass spectrometer is properly tuned and the detector is on.

Issue: Peak Tailing

  • Possible Cause:

    • Active sites in the injector liner or column.[5]

    • Column contamination.

    • Injector temperature is too low.

    • Poor column installation (dead volume).[5]

  • Troubleshooting Steps:

    • Replace the injector liner with a new, deactivated one.

    • Trim the first few centimeters of the column.

    • Increase the injector temperature in increments of 10-20°C.

    • Reinstall the column, ensuring a clean, square cut and correct positioning in the injector and detector.

Issue: Peak Fronting

  • Possible Cause:

    • Column overload (sample concentration too high).

    • Incompatible solvent with the stationary phase.

    • Incorrect initial oven temperature.

  • Troubleshooting Steps:

    • Dilute the sample or increase the split ratio.

    • Ensure the sample solvent is compatible with the column phase.

    • Lower the initial oven temperature to allow for better focusing of the analyte at the head of the column.

Issue: Ghost Peaks (Peaks in Blank Runs)

  • Possible Cause:

    • Contamination of the syringe, injector, or column.

    • Septum bleed.

    • Carryover from a previous injection.

  • Troubleshooting Steps:

    • Run a solvent blank to confirm the source of contamination.

    • Clean the syringe and replace the injector liner and septum.

    • Bake out the column at a high temperature (below the column's maximum limit).

    • Increase the rinse cycles in the autosampler method.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike Internal Standard Sample->Spike Extract Extraction (LLE/SPE) Spike->Extract Vial Transfer to Autosampler Vial Extract->Vial Inject Injection Vial->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection (Scan/SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Troubleshooting_Logic cluster_nopeak No/Small Peaks Solutions cluster_tailing Tailing Solutions cluster_fronting Fronting Solutions cluster_ghost Ghost Peak Solutions Problem Chromatographic Problem Identified NoPeak No/Small Peaks Problem->NoPeak Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Ghost Ghost Peaks Problem->Ghost CheckSyringe Check Syringe/Injection NoPeak->CheckSyringe CheckLeak Check for Leaks NoPeak->CheckLeak CheckColumn Inspect Column NoPeak->CheckColumn ReplaceLiner Replace Liner Tailing->ReplaceLiner TrimColumn Trim Column Tailing->TrimColumn IncreaseTemp Increase Injector Temp Tailing->IncreaseTemp DiluteSample Dilute Sample Fronting->DiluteSample CheckSolvent Check Solvent Fronting->CheckSolvent LowerTemp Lower Initial Oven Temp Fronting->LowerTemp CleanSystem Clean Syringe/Injector Ghost->CleanSystem ReplaceSeptum Replace Septum Ghost->ReplaceSeptum Bakeout Bakeout Column Ghost->Bakeout

Caption: A logical troubleshooting guide for common GC-MS issues in this compound analysis.

References

Addressing peak tailing and poor peak shape in 7-Tridecanone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-Tridecanone, focusing on peak tailing and poor peak shape. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for this compound in gas chromatography (GC)?

Peak tailing for polar compounds like this compound is a frequent challenge in GC analysis. It is primarily caused by undesirable interactions between the analyte and active sites within the GC system. These interactions can be due to chemical adsorption or physical issues in the flow path.[1]

The most common causes include:

  • Active Sites: The ketone group in this compound is susceptible to interaction with active silanol (B1196071) groups present on the surfaces of a contaminated inlet liner, glass wool, or the column itself. This is a primary reason for peak tailing with polar analytes.[1][2]

  • Column Contamination: Over time, non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with polar compounds like ketones.[2]

  • Improper Column Installation: If the column is positioned incorrectly in the inlet (either too high or too low), it can create dead volumes or turbulence in the sample flow path, leading to peak distortion.[1][3] A poor installation in the detector can also contribute to this issue.

  • Poor Column Cut: A jagged or uneven cut of the capillary column at the inlet can disrupt the sample band, causing turbulence and resulting in tailing peaks.[1][3]

  • Solvent and Stationary Phase Mismatch: A significant difference in polarity between the sample solvent and the stationary phase of the GC column can lead to poor peak shape, particularly in splitless injections.[1]

Q2: How can I diagnose the root cause of peak tailing for my this compound analysis?

A systematic approach to diagnosing the cause of peak tailing involves observing the chromatographic behavior of different compounds in your sample.

  • If all peaks in the chromatogram, including non-polar compounds, are tailing: The problem is likely physical. This points to issues with the gas flow path, such as a poor column cut, improper column installation, or a leak in the system.[1][4]

  • If only the this compound peak and other polar analyte peaks are tailing: The issue is likely chemical in nature. This suggests interaction with active sites within the system. The primary suspects are the inlet liner and the front end of the GC column.[2]

To further pinpoint the issue, you can inject a non-polar compound like a hydrocarbon. If this peak shows good symmetry, it strongly indicates that active sites are the cause of the tailing for your polar analytes.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing Caused by Active Sites

If you have identified that active sites are the likely cause of peak tailing for this compound, follow these steps:

1. Inlet Liner Maintenance:

  • Action: Replace the inlet liner with a new, deactivated liner. Liners are consumable parts and can become contaminated over time.
  • Rationale: The liner is the first point of contact for the sample, and any active sites here will have a significant impact on polar analytes.

2. Column Maintenance:

  • Action: Trim the front end of the column. A common practice is to remove 10-20 cm from the inlet side of the column.
  • Rationale: Contaminants tend to accumulate at the head of the column. Removing this section can expose a fresh, inert surface.[3]

3. Use of Deactivated Liners and Columns:

  • Action: Ensure you are using high-quality, deactivated liners and columns specifically designed for the analysis of polar compounds.
  • Rationale: These products are treated to minimize the presence of active silanol groups, thereby reducing analyte interaction.

A troubleshooting workflow for addressing peak tailing is presented below:

G Troubleshooting Workflow for Peak Tailing A Peak Tailing Observed for this compound B Are all peaks tailing? A->B C Physical Issue Likely B->C Yes D Chemical Issue Likely (Active Sites) B->D No E Check for Leaks C->E H Replace Inlet Liner D->H F Inspect Column Installation E->F G Recut Column End F->G K Problem Resolved? G->K I Trim Front of Column H->I J Use Deactivated Consumables I->J J->K K->A No, Re-evaluate L End K->L Yes

A flowchart illustrating the troubleshooting steps for peak tailing.
Guide 2: Improving Poor Peak Shape Through Method Optimization

Poor peak shape can also result from suboptimal analytical conditions. The following table summarizes key parameters and their impact on the peak shape of ketones like this compound.

ParameterRecommendation for this compoundRationale
Inlet Temperature 250 °CEnsures complete and rapid vaporization of the analyte without causing thermal degradation.
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 10 min.A suitable temperature program prevents co-elution and ensures the analyte is moving through the column at an optimal speed.
Carrier Gas Flow Rate 1-2 mL/min (for standard capillary columns)An optimal flow rate minimizes band broadening.
Injection Volume 1 µLOverloading the column can lead to peak fronting.
Split Ratio 20:1 to 50:1A higher split ratio can sometimes improve peak shape by ensuring a faster transfer of the sample onto the column.

Experimental Protocols

Protocol 1: Recommended GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be optimized as needed.

  • Instrumentation: Standard Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/splitless injector at 250 °C.

  • Injection Mode: Split (20:1 ratio), 1 µL injection volume.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.

  • MS Parameters:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: m/z 40-350.

The chemical interactions leading to peak tailing can be visualized as follows:

G Analyte Interaction with Active Sites cluster_0 GC Column Surface cluster_1 This compound Molecule Si_1 Si O_1 O Si_1->O_1 H_1 H O_1->H_1 Si_2 Si O_2 O Si_2->O_2 Si_3 Si O_3 O Si_3->O_3 H_2 H O_3->H_2 C_chain_1 CH3(CH2)5 C_carbonyl C C_chain_1->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl C_chain_2 (CH2)5CH3 C_carbonyl->C_chain_2 O_carbonyl->H_1 Hydrogen Bonding (Causes Tailing)

Interaction between this compound and active silanol groups.

References

Improving the yield and purity of 7-Tridecanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 7-Tridecanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for synthesizing this compound are the oxidation of the corresponding secondary alcohol, 7-tridecanol (B1208236), and the reaction of an organometallic reagent with a suitable carboxylic acid derivative. Common oxidation methods include the Jones oxidation and TEMPO-catalyzed oxidation.[1] An alternative approach involves the reaction of an organocadmium reagent with an acyl chloride.[2][3][4]

Q2: Which synthesis method generally offers the highest yield and purity?

A2: Both Jones oxidation and TEMPO-catalyzed oxidation of 7-tridecanol can achieve high yields, often exceeding 90%, with good purity when optimized.[1] The choice of method often depends on the scale of the synthesis, the sensitivity of the substrate to acidic conditions, and environmental considerations. The TEMPO-catalyzed oxidation is milder and avoids the use of chromium reagents.[1] Synthesis from carboxylic acids or their derivatives can also be high-yielding but may require stricter control of reaction conditions to avoid side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. A spot of the reaction mixture is compared to spots of the starting material (e.g., 7-tridecanol) and a pure sample of this compound, if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[5][6]

Q4: What are the primary safety precautions to consider during the synthesis of this compound?

A4: When using Jones reagent, it is crucial to handle the carcinogenic and corrosive chromium trioxide with extreme care in a well-ventilated fume hood. The reaction is also highly exothermic and requires careful temperature control.[1] For methods involving organometallic reagents like Grignard or organocadmium reagents, it is essential to work under strictly anhydrous (water-free) conditions as these reagents are highly reactive with water.[7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Method 1: Oxidation of 7-Tridecanol

Issue 1: Low or No Yield of this compound

Possible CauseSolution
Inactive Oxidizing Agent For Jones oxidation, ensure the chromium trioxide solution is freshly prepared. For TEMPO-catalyzed oxidation, use a fresh source of sodium hypochlorite (B82951) (bleach) as its concentration can decrease over time.
Insufficient Amount of Oxidizing Agent Use a molar excess of the oxidizing agent to ensure the reaction goes to completion. For Jones oxidation, a slight excess of the Jones reagent is typically used. For TEMPO oxidation, ensure a sufficient amount of the terminal oxidant (e.g., bleach) is present.
Reaction Temperature Too Low While the initial addition of the oxidizing agent is often done at a low temperature (0-20°C) to control the exotherm, the reaction may need to be warmed to room temperature to proceed at a reasonable rate.[1]
Poor Quality Starting Material Ensure the 7-tridecanol is pure and dry. Impurities can consume the oxidizing agent or lead to side reactions.

Issue 2: Presence of Unreacted 7-Tridecanol

Possible CauseSolution
Short Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible. Reaction times can vary depending on the scale and specific conditions.
Inefficient Stirring Ensure vigorous stirring, especially in biphasic reactions like the TEMPO-catalyzed oxidation, to ensure proper mixing of reactants.

Issue 3: Formation of Side Products and Impurities

Possible CauseSolution
Over-oxidation (less common for ketones) While ketones are generally resistant to further oxidation, harsh conditions could potentially lead to cleavage of the carbon chain.[8][9] Stick to the recommended reaction temperature and time.
Formation of Esters (in Jones Oxidation) If the acetone (B3395972) used as a solvent contains isopropyl alcohol as an impurity, it can be oxidized to acetone, and under certain conditions, esterification byproducts might form. Use high-purity acetone.
Halogenated Byproducts (in TEMPO oxidation) In TEMPO-catalyzed oxidations using bleach, ensure the reaction is properly quenched to avoid the formation of chlorinated byproducts.
Method 2: Synthesis from Heptanoic Acid via Organolithium Reagent

Issue 1: Low Yield of this compound

Possible CauseSolution
Formation of Tertiary Alcohol The primary challenge is the over-addition of the organolithium reagent to the newly formed ketone. Use a stoichiometric amount of the organolithium reagent and maintain a low reaction temperature to minimize this side reaction.[10]
Reaction with the Carboxylic Acid Proton The first equivalent of the organolithium reagent will be consumed by deprotonating the carboxylic acid. Ensure that at least two equivalents of the organolithium reagent are used.[10]
Inactive Organolithium Reagent Use a freshly titrated solution of the organolithium reagent. These reagents can degrade upon storage.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for this compound

ParameterJones Oxidation of 7-TridecanolTEMPO-Catalyzed Oxidation of 7-TridecanolSynthesis from Heptanoic Acid
Starting Materials 7-Tridecanol, Chromium Trioxide, Sulfuric Acid, Acetone7-Tridecanol, TEMPO, Sodium HypochloriteHeptanoic Acid, Hexyllithium
Reported Yield ~96%[1]High (typically >90%)Moderate to High (can be optimized)[10]
Reaction Time 1-2 hours1-3 hours2-4 hours
Reaction Temperature 15-35°C[1]0-5°C[1]-78°C to room temperature
Key Advantages Rapid, high yield, relatively inexpensive reagents.Mild reaction conditions, avoids heavy metals.Utilizes readily available starting materials.
Key Disadvantages Uses a carcinogenic chromium reagent, harsh acidic conditions.Can be sensitive to reagent quality, requires careful pH control.Risk of over-addition to form tertiary alcohol, requires anhydrous conditions.

Experimental Protocols

Protocol 1: Jones Oxidation of 7-Tridecanol[1]
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone. Cool the solution to 15-20°C in an ice-water bath.

  • Oxidation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL. Add the Jones reagent dropwise from the dropping funnel, maintaining the reaction temperature below 35°C. Monitor the color change from orange to green.

  • Workup and Purification: Once the reaction is complete (as indicated by TLC and a persistent green color), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the green color remains. Decant the reaction mixture from the chromium salts and wash the salts with acetone. Combine the acetone solutions and concentrate under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent by rotary evaporation to yield this compound.

Protocol 2: TEMPO-Catalyzed Oxidation of 7-Tridecanol[1]
  • Reaction Setup: In a round-bottomed flask, combine 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane. Add a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water. Cool the biphasic mixture to 0°C with vigorous stirring.

  • Oxidation: Prepare a solution of sodium hypochlorite (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol). Add this solution dropwise, maintaining the temperature below 5°C. Stir the reaction at 0°C for 1-2 hours and monitor by TLC.

  • Workup and Purification: Upon completion, separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with 1 M HCl, saturated sodium thiosulfate (B1220275) solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Mandatory Visualization

experimental_workflow_jones_oxidation cluster_setup Reaction Setup cluster_oxidation Oxidation cluster_workup Workup & Purification setup1 Dissolve 7-Tridecanol in Acetone setup2 Cool to 15-20°C setup1->setup2 oxidation1 Dropwise Addition of Jones Reagent setup2->oxidation1 oxidation2 Maintain Temp < 35°C oxidation1->oxidation2 oxidation3 Monitor by TLC oxidation2->oxidation3 workup1 Quench with Isopropyl Alcohol oxidation3->workup1 workup2 Decant and Wash workup1->workup2 workup3 Concentrate workup2->workup3 workup4 Liquid-Liquid Extraction workup3->workup4 workup5 Dry and Evaporate workup4->workup5 pure_product Pure this compound workup5->pure_product

Caption: Workflow for the Jones oxidation of 7-tridecanol.

troubleshooting_logic start Start Synthesis low_yield Low or No Yield? start->low_yield unreacted_sm Unreacted Starting Material? low_yield->unreacted_sm No check_reagents Check Reagent Activity and Stoichiometry low_yield->check_reagents Yes side_products Side Products Present? unreacted_sm->side_products No check_time Increase Reaction Time unreacted_sm->check_time Yes check_conditions Optimize Reaction Conditions (e.g., Temp, Time) side_products->check_conditions Yes end Successful Synthesis side_products->end No check_temp Adjust Reaction Temperature check_reagents->check_temp check_temp->start check_stirring Improve Stirring check_time->check_stirring check_stirring->start purify Purify Product (Recrystallization/Chromatography) check_conditions->purify purify->end

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Stability of 7-Tridecanone under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Tridecanone under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Inconsistent Experimental Results or Loss of Potency

If you are observing unexpected variations in your experimental outcomes or a decrease in the expected activity of this compound, it may be indicative of product degradation. Follow this guide to troubleshoot the issue.

Troubleshooting_7_Tridecanone_Stability start Start: Inconsistent experimental results or loss of potency observed check_storage 1. Verify Storage Conditions - Temperature? - Light exposure? - Container sealed? start->check_storage improper_storage Improper Storage check_storage->improper_storage No storage_ok Storage Conditions Correct check_storage->storage_ok Yes correct_storage Action: Move to recommended storage conditions immediately. (Cool, dry, dark, sealed container) improper_storage->correct_storage purity_analysis 2. Perform Purity Analysis (e.g., GC-MS or HPLC) storage_ok->purity_analysis correct_storage->purity_analysis degradation_detected Degradation Products Detected? purity_analysis->degradation_detected no_degradation No Degradation Detected degradation_detected->no_degradation No discard_sample Action: Discard degraded sample. Use a fresh, validated lot of this compound. degradation_detected->discard_sample Yes investigate_other Troubleshoot other experimental parameters (e.g., reagent stability, instrument calibration, protocol adherence). no_degradation->investigate_other end End discard_sample->end investigate_other->end

Caption: Troubleshooting workflow for stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly sealed and protected from light.[1][2]

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, similar to other ketones, this compound may be susceptible to photodegradation.[5][6] To minimize this, it should be stored in light-resistant containers, such as amber glass vials.

Q4: What are the potential degradation pathways and products of this compound?

A4: The primary degradation pathway for aliphatic ketones like this compound is oxidation.[2] Under vigorous conditions, this can lead to the cleavage of carbon-carbon bonds adjacent to the carbonyl group, potentially forming carboxylic acids with shorter chains.[2]

Degradation_Pathway ketone This compound (C13H26O) oxidizing_agent Strong Oxidizing Agents (e.g., KMnO4, hot HNO3) or Photodegradation ketone->oxidizing_agent cleavage C-C Bond Cleavage oxidizing_agent->cleavage carboxylic_acids Mixture of Carboxylic Acids (e.g., Heptanoic Acid, Hexanoic Acid) cleavage->carboxylic_acids

Caption: Potential oxidative degradation pathway of this compound.

Q5: Is this compound stable in aqueous solutions?

A5: Ketones can exist in equilibrium with their geminal diol form in aqueous solutions, but this equilibrium generally lies far to the left, favoring the ketone.[7] Therefore, hydrolysis is not considered a major degradation pathway under normal conditions.

Q6: What signs of degradation should I look for?

A6: Physical signs of degradation can include a change in color, the appearance of a precipitate, or a change in odor. However, chemical degradation can occur without any visible changes. Therefore, if stability is a concern, analytical testing is recommended.

Stability Data Summary

While specific quantitative stability data for this compound is limited in publicly available literature, the following table summarizes general stability recommendations based on the properties of long-chain aliphatic ketones.

Storage ConditionRecommendationExpected StabilityPotential Degradation Products
Temperature Store in a cool, dry place.[1]Stable at recommended temperatures.Accelerated degradation at elevated temperatures.
Light Protect from light; store in amber vials or dark containers.[3]Stable when protected from light.Photodegradation products (e.g., smaller carbonyls, alkanes).
Air/Oxygen Store in a tightly sealed container.Generally stable in air.Slow oxidation over extended periods.
Humidity Store in a dry environment.Stable in low humidity.Minimal impact; hydrolysis is not a primary concern.[7]
pH Maintain neutral pH for solutions.Generally stable at neutral pH.Potential for acid or base-catalyzed reactions under extreme pH conditions.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of a this compound sample and identify any potential volatile degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Materials:

  • GC-MS Conditions (Example):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Hold at 300°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Integrate the peak area of this compound and any other observed peaks.

    • Calculate the purity as the percentage of the this compound peak area relative to the total peak area.

    • Tentatively identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

  • Objective: To develop an HPLC method capable of separating this compound from its potential non-volatile degradation products.

  • Instrumentation: HPLC with a UV or a universal detector like an Evaporative Light Scattering Detector (ELSD), as ketones may lack a strong chromophore.

  • Materials:

    • This compound reference standard and sample.

    • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water).

  • HPLC Conditions (to be optimized):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: ELSD (optimize nebulizer and evaporator temperatures) or UV detector at a low wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of the this compound reference standard and sample at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Method Validation:

    • The method should be validated according to ICH guidelines, including specificity (forced degradation studies), linearity, accuracy, precision, and robustness.

  • Forced Degradation Study:

    • To demonstrate the stability-indicating nature of the method, subject this compound samples to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.

    • Analyze the stressed samples to ensure that the degradation products are resolved from the parent this compound peak.

References

Resolving matrix effects in the analysis of 7-Tridecanone from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the quantitative analysis of 7-tridecanone in biological samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the this compound peak area significantly lower in my biological sample compared to the standard in a pure solvent, even at the same concentration?

Answer: This issue is likely due to ion suppression , a common matrix effect in LC-MS analysis of complex biological samples.[1] Co-eluting endogenous components from the sample matrix, such as phospholipids, salts, or proteins, can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1]

Troubleshooting Workflow:

cluster_0 Troubleshooting Ion Suppression start Low Analyte Signal in Biological Sample q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 sol1 Implement a SIL-IS (e.g., this compound-d3). This is the most effective way to compensate for matrix effects. q1->sol1 No q2 Is the sample preparation method adequate? q1->q2 Yes end Signal Improved sol1->end sol2 Optimize Sample Preparation: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) q2->sol2 No q3 Is the chromatography optimized? q2->q3 Yes sol2->end sol3 Improve Chromatographic Separation: - Adjust gradient - Use a different column - Divert flow post-column q3->sol3 No sol3->end

Caption: Troubleshooting workflow for low this compound signal.

Question 2: My results for this compound are inconsistent and show poor reproducibility between different sample lots. What could be the cause?

Answer: Inconsistent results and poor reproducibility are often symptoms of variable matrix effects between different biological samples.[2] The composition of biological matrices can vary significantly from one individual or sample to another, leading to different degrees of ion suppression or enhancement.[2]

To address this, it is crucial to use a robust sample preparation method and, most importantly, a stable isotope-labeled internal standard (SIL-IS) like this compound-d3.[2] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and improving the precision and accuracy of the results.[3]

Question 3: I am observing high background noise or interfering peaks in the chromatogram for my blank samples. What should I do?

Answer: High background noise or interfering peaks in blank samples can originate from several sources, including contaminated solvents, plasticware (leaching of plasticizers), or carryover from previous injections.

Recommended Actions:

  • Solvent and Reagent Check: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.

  • System Cleaning: Implement a rigorous cleaning protocol for the LC system and mass spectrometer ion source.

  • Carryover Evaluation: Inject a blank solvent after a high concentration standard or sample to assess for carryover. If observed, optimize the autosampler wash method by using a stronger solvent and increasing the wash volume and duration.

  • Use of High-Quality Consumables: Employ high-quality vials and plates to minimize the leaching of contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the most effective sample preparation technique to minimize matrix effects for this compound analysis?

A1: The choice of sample preparation technique depends on the complexity of the biological matrix and the required sensitivity. Here is a comparison of common methods:

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not effectively remove all interfering substances like phospholipids, which are a major source of ion suppression. Acetonitrile (B52724) is generally more efficient than methanol (B129727) for protein precipitation.[4]

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many matrix components in the aqueous phase. The choice of extraction solvent is critical for good recovery and selectivity.

  • Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts by selectively retaining the analyte on a solid sorbent while washing away interfering compounds. However, it is a more complex and time-consuming method.

For robust and sensitive analysis, Solid-Phase Extraction (SPE) is often the most effective at reducing matrix effects, although it requires more method development.[5]

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF) .[1] This is done by comparing the peak area of an analyte in a post-extraction spiked blank matrix to the peak area of the analyte in a neat solution at the same concentration.[1]

Matrix Factor (MF) = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A3: While not strictly mandatory for all applications, using a SIL-IS, such as This compound-d3 , is highly recommended and considered the "gold standard" for quantitative bioanalysis by LC-MS/MS.[2] A SIL-IS is chemically identical to the analyte and will have nearly identical chromatographic and ionization behavior.[3] This allows it to effectively compensate for variations in sample preparation, injection volume, and, most importantly, matrix effects, leading to significantly improved accuracy and precision.[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., this compound-d3 in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of the biological sample into a glass tube.

  • Add 10 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject into the LC-MS/MS system.

Protocol 3: LC-MS/MS Parameters for this compound Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute this compound, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion [M+H]+ → Product ion (specific fragment to be determined by infusion and optimization).

    • This compound-d3 (IS): Precursor ion [M+H]+ → Product ion (corresponding fragment).

Experimental Workflow Diagram:

cluster_1 LC-MS/MS Analysis Workflow start Biological Sample prep Sample Preparation (PPT, LLE, or SPE) + Internal Standard Spiking start->prep lc LC Separation (Reversed-Phase C18) prep->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Processing ms->data quant Quantification (Analyte/IS Ratio) data->quant end Final Concentration quant->end

Caption: General workflow for this compound analysis.

Data Presentation

The following tables summarize typical quantitative data for method validation parameters in the analysis of ketones in biological samples, which can be expected for a validated this compound assay.

Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)85 - 10575 - 95 (Ion Suppression)[5][6]
Liquid-Liquid Extraction (MTBE)90 - 11085 - 105[7]
Solid-Phase Extraction (C18)95 - 11090 - 110[5]

Table 2: Typical LC-MS/MS Method Validation Parameters for Ketone Analysis.

Validation ParameterAcceptance CriteriaTypical PerformanceReference
Linearity (r²)≥ 0.99> 0.995[6][8]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)< 10%[6][8]
Precision (% CV)≤ 15% (≤ 20% at LLOQ)< 10%[6][8]
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10Analyte Dependent[6]
Stability (Freeze-Thaw, Short-Term, Long-Term)Within ±15% of nominalMeets criteria[6][8]

References

Technical Support Center: Gas Chromatography (GC) Separation of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for the selection of appropriate columns and troubleshooting for the gas chromatographic separation of 7-Tridecanone.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for GC column selection?

A1: The selection of a GC column is primarily influenced by the physicochemical properties of the analyte. For this compound, the key properties are:

  • Boiling Point: Approximately 261-264 °C at 760 mmHg.[1][2] This relatively high boiling point requires a column with good thermal stability.

  • Polarity: As a ketone, this compound is a polar compound.[3][4] The principle of "like dissolves like" suggests that a stationary phase with similar polarity will provide better retention and selectivity.[3][5]

  • Molecular Weight: 198.35 g/mol .[1][6][7]

Q2: What type of GC column is generally recommended for the separation of this compound?

A2: For the separation of polar compounds like ketones, an intermediate to a polar stationary phase is recommended.[3][4] A good starting point would be a column with a stationary phase that can effectively interact with the carbonyl group of the ketone.

Q3: Can a non-polar column be used for this compound analysis?

A3: While a polar column is often preferred, a non-polar column can also be used, particularly for initial screenings or when analyzing this compound in a non-polar matrix. In fact, a DB-5MS, which is a low-polarity column, has been successfully used in an application for the separation of this compound.[8] The elution order on a non-polar column will generally follow the boiling points of the analytes.[4]

GC Column Selection Guide

The choice of the GC column is critical for achieving optimal separation. Below is a summary of recommended columns for the analysis of this compound.

Stationary PhasePolarityCommon Trade NamesRecommended For
5% Phenyl PolydimethylsiloxaneLowDB-5, HP-5ms, Rxi-5Sil MSGeneral purpose analysis, good starting point, and proven applicability for this compound.[8]
50% Phenyl PolydimethylsiloxaneIntermediateDB-17, HP-50+Increased selectivity for polar compounds.
Polyethylene Glycol (PEG)HighDB-WAX, HP-INNOWaxExcellent for separating polar compounds like ketones, offering enhanced resolution.[5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Cause: Active sites in the GC system (e.g., contaminated liner, column degradation) can interact with the polar ketone group.[5] An incorrect column installation or a poor column cut can also lead to peak tailing.[5]

  • Solution:

    • Deactivate the glass inlet liner or use a liner with deactivation.

    • Perform column conditioning by baking the column at a high temperature (within its specified limit).

    • Ensure the column is cut cleanly and installed correctly in the injector and detector.

Issue 2: Co-elution with Matrix Components

  • Cause: The chosen stationary phase may not provide sufficient selectivity to separate this compound from other compounds in the sample.

  • Solution:

    • Switch to a column with a different polarity. For instance, if you are using a non-polar DB-5 column, moving to a more polar WAX column can significantly alter the elution order and improve resolution.[5]

    • Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting compounds.[5]

Issue 3: Low Signal or No Peak Detected

  • Cause: This could be due to issues with the sample, injector, or detector. It's also possible that the compound is degrading or being adsorbed in the system.

  • Solution:

    • Inject a known standard of this compound to confirm system performance.

    • Check for leaks in the injector.

    • Ensure the detector is functioning correctly.

    • Consider derivatization of the ketone if thermal degradation is suspected, although this is less common for ketones compared to alcohols.[9][10]

Experimental Protocol

Below is a starting experimental protocol for the GC analysis of this compound. This may require optimization based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as dichloromethane (B109758) or hexane.

    • If the sample matrix is complex, a sample clean-up step like liquid-liquid extraction or solid-phase extraction may be necessary.

  • GC-MS Parameters:

    • Injector: Split/splitless, operated at 250 °C.

    • Column: DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness (as a starting point).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 280 °C.

Logical Workflow for GC Column Selection

The following diagram illustrates a logical workflow for selecting the appropriate GC column for the separation of this compound.

GC_Column_Selection_Workflow cluster_start 1. Analyte & Matrix Characterization cluster_selection 2. Column Selection cluster_evaluation 3. Method Development & Optimization start Analyte: this compound (Polar Ketone, BP: ~263°C) matrix Define Sample Matrix (e.g., Essential Oil, Chemical Mixture) start->matrix initial_col Initial Column Choice: Start with a low-polarity column (e.g., 5% Phenyl Polydimethylsiloxane) matrix->initial_col evaluation Evaluate Separation Performance: - Peak Shape - Resolution - Sensitivity initial_col->evaluation alt_col Alternative Column: Select a high-polarity column (e.g., Polyethylene Glycol - WAX) alt_col->evaluation evaluation->alt_col Poor Separation (Co-elution) optimization Optimize Parameters: - Temperature Program - Flow Rate - Injection Volume evaluation->optimization Acceptable Separation final_method Final Validated Method optimization->final_method

Caption: A logical workflow for the selection of a GC column for this compound analysis.

References

Technical Support Center: Overcoming Challenges in the Quantification of Volatile 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of volatile 7-Tridecanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the analysis of this volatile ketone.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the quantification of this compound.

GC-MS Analysis: Poor Peak Shape and Resolution

Problem: Chromatographic peaks for this compound are broad, tailing, fronting, or co-elute with other matrix components.

Possible Causes & Solutions:

Cause Solution
Active Sites in the GC System Deactivate the injector liner or use a liner with glass wool. Trim the first few centimeters of the analytical column to remove active sites.
Improper GC Oven Temperature Program Optimize the temperature ramp. A slower ramp rate can improve the separation of this compound from closely eluting compounds.
Column Overloading Reduce the injection volume or dilute the sample. Consider using a column with a thicker film or a wider internal diameter.
Inappropriate GC Column Use a non-polar or medium-polarity capillary column, such as a DB-5ms, for good separation of ketones.
Sample Matrix Interference Employ more selective sample preparation techniques like Solid-Phase Microextraction (SPME) to minimize the introduction of non-volatile residues.[1]
GC-MS Analysis: Low or No Signal (Poor Sensitivity)

Problem: The signal intensity for this compound is weak or absent.

Possible Causes & Solutions:

Cause Solution
Analyte Loss During Sample Preparation Due to its volatility, this compound can be lost during sample concentration steps. Minimize sample heating and evaporation steps. Use headspace or SPME techniques to avoid solvent evaporation.
Inefficient Extraction from Sample Matrix For complex matrices, optimize the extraction parameters. For headspace analysis, adjust the incubation temperature and time to ensure efficient partitioning of this compound into the headspace.[1]
Suboptimal MS Parameters Ensure the mass spectrometer is tuned correctly. For targeted analysis, use Selected Ion Monitoring (SIM) mode with characteristic ions of this compound for enhanced sensitivity. Key ions can be determined from its mass spectrum.[2]
Injector Issues A blocked syringe or a leak in the injector can prevent the sample from reaching the column. Clean or replace the syringe and perform a leak check.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying volatile this compound?

A1: The primary challenges in quantifying volatile this compound include:

  • Sample Loss: Its volatility can lead to significant analyte loss during sample collection, storage, and preparation.

  • Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.

  • Chromatographic Issues: Co-elution with other volatile compounds in the sample can lead to inaccurate quantification. Peak tailing can also be an issue due to active sites in the GC system.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Unlike its alcohol counterpart, 7-Tridecanol, derivatization is generally not required for this compound. Ketones are typically volatile enough for direct GC-MS analysis. Derivatization is primarily used for compounds with active hydrogens, like alcohols, to improve their thermal stability and chromatographic behavior.

Q3: What are the recommended sample preparation techniques for volatile this compound?

A3: For volatile compounds like this compound, headspace (HS) and solid-phase microextraction (SPME) are highly recommended.[1] These techniques are solvent-free and concentrate the volatile analytes from the headspace of the sample, minimizing matrix interference and reducing the risk of analyte loss.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the this compound peak can be confirmed by comparing its retention time with that of a pure standard analyzed under the same chromatographic conditions. Additionally, the mass spectrum of the peak should be compared with a reference spectrum, such as the one available in the NIST library.[2][3][4]

Q5: What are the key ions to monitor for this compound in Selected Ion Monitoring (SIM) mode?

A5: Based on the electron ionization (EI) mass spectrum of this compound, characteristic ions can be selected for SIM analysis to enhance sensitivity and selectivity. The base peak at m/z 113 is a good candidate for quantification.[1] Other prominent ions can be used as qualifiers. The full mass spectrum should be consulted to determine the most appropriate ions for your specific instrumentation.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of volatile ketones using GC-MS, which can be expected for this compound analysis.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 1 µg/mL
Limit of Quantification (LOQ) 0.1 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%
Specificity High (based on retention time and mass spectrum)

Note: This data is representative and may vary depending on the specific matrix, instrumentation, and method parameters.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in a Liquid Matrix

This protocol is adapted from a method using this compound as an internal standard in saliva samples.[1]

  • Sample Preparation:

    • Place a known volume of the liquid sample (e.g., 0.5 mL) into a headspace vial (e.g., 10 mL).[1]

    • If necessary, dilute the sample with high-purity water.[1]

    • Add a known amount of an appropriate internal standard if this compound is the target analyte.

    • Seal the vial with a PTFE-faced septum.

  • HS-SPME Procedure:

    • Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 3 hours) to allow for equilibration of the volatile compounds in the headspace.[1]

    • Expose a pre-conditioned SPME fiber (e.g., polydimethylsiloxane (B3030410) coating) to the headspace for a defined extraction time.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[1]

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: e.g., 40°C, hold for 2 minutes.

      • Ramp: e.g., 10°C/min to 280°C.

      • Hold: e.g., 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

      • Scan Mode: Full scan (e.g., m/z 40-350) for qualitative analysis and method development. For quantitative analysis, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 113).[1]

      • Source Temperature: e.g., 230°C.[1]

      • Quadrupole Temperature: e.g., 150°C.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection vial Transfer to Headspace Vial sample->vial is Internal Standard Spiking vial->is seal Seal Vial is->seal incubate Incubation & Equilibration seal->incubate extract Headspace Extraction with SPME Fiber incubate->extract desorb Thermal Desorption in GC Inlet extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for this compound quantification by HS-SPME-GC-MS.

troubleshooting_logic cluster_peak Peak Shape/Resolution Issues cluster_signal Signal Intensity Issues cluster_retention Retention Time Issues start Problem with this compound Quantification peak_shape Broad, Tailing, or Fronting Peaks? start->peak_shape low_signal Low or No Signal? start->low_signal rt_shift Retention Time Shift? start->rt_shift check_gc Check GC System Activity (Liner, Column) peak_shape->check_gc optimize_temp Optimize Oven Temperature Program peak_shape->optimize_temp check_prep Review Sample Prep for Analyte Loss low_signal->check_prep check_ms Check MS Tune and Parameters (SIM mode) low_signal->check_ms check_flow Verify Carrier Gas Flow Rate rt_shift->check_flow check_leaks Check for System Leaks rt_shift->check_leaks

Caption: Troubleshooting logic for common issues in this compound quantification.

References

Minimizing contamination in trace analysis of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to minimize contamination during the trace analysis of 7-Tridecanone.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks (Ghost Peaks) in the Chromatogram

Question: I am observing peaks in my blank runs or in between sample injections that do not correspond to my target analyte, this compound. What are the potential sources of these "ghost peaks" and how can I eliminate them?

Answer: Ghost peaks are a common issue in trace analysis and typically indicate contamination within the analytical system. Here are the likely causes and corresponding troubleshooting steps:

  • Contaminated Injection Port/Liner: Remnants from previous samples can accumulate in the injector liner.

    • Solution: Clean the inlet regularly. Replace the injector liner and septum. Consider using a liner with glass wool to trap non-volatile residues.[1]

  • Column Contamination: Buildup of non-volatile matrix components at the head of the analytical column.

    • Solution: Condition the column at a higher temperature (below the maximum limit). If the problem persists, trim a small portion (e.g., 4 inches) from the inlet end of the column. As a last resort, rinse the column with an appropriate solvent or replace it.[1]

  • Syringe Contamination: The injection syringe can carry over contaminants between injections.

    • Solution: Implement a rigorous syringe cleaning protocol with a high-purity solvent. Replace the syringe if contamination persists.[1]

  • Carrier Gas Contamination: Impurities in the carrier gas or gas lines can introduce contaminants.

    • Solution: Use high-purity gases and install appropriate gas filters. A condensation test can help identify carrier gas contamination.[2]

  • Sample Backflash: The sample may vaporize and expand beyond the volume of the liner, contaminating cooler parts of the inlet.

    • Solution: Reduce the injection volume, use a larger volume inlet liner, or optimize the injector temperature.[1]

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My this compound peak is showing significant tailing (asymmetry towards the end of the peak). What could be causing this and how can I improve the peak shape?

Answer: Peak tailing for a ketone like this compound often points to active sites within the GC system that interact with the polar carbonyl group.

  • Active Sites in the Inlet or Column: Silanol groups on glass liners or exposed metal surfaces can interact with your analyte.

    • Solution: Use a deactivated inlet liner. Ensure all components in the sample path are inert. For the column, check for stationary phase degradation due to oxygen or moisture in the carrier gas.[3]

  • Improper Column Installation: A poor column cut or incorrect installation can create dead volumes.

    • Solution: Ensure a clean, square cut on the column and install it at the correct depth in the injector and detector.[3]

  • Low Inlet Temperature: Incomplete vaporization of this compound can lead to peak broadening and tailing.

    • Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the analyte.

  • Column Overload: Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute the sample.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding contamination control in this compound trace analysis.

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: Contamination can originate from several sources:

  • Laboratory Environment: Airborne particles, dust, and volatile organic compounds from cleaning agents or other experiments can contaminate samples.[4]

  • Glassware and Equipment: Improperly cleaned glassware, pipette tips, and vials are significant sources of contamination.

  • Solvents and Reagents: Impurities in solvents and reagents can introduce interfering compounds. Always use high-purity reagents.

  • Sample Handling: Cross-contamination between samples and contamination from personal protective equipment (PPE) like gloves can compromise sample integrity.

Q2: What type of gloves should I use to minimize contamination?

A2: Nitrile gloves are generally a good choice for handling semi-volatile compounds like this compound as they show lower permeability compared to latex or vinyl for some chemicals.[5] However, no glove offers complete protection, and permeation can still occur. It is crucial to change gloves frequently, especially after handling high-concentration standards or samples. Double gloving can provide an additional layer of protection.[6][7]

Q3: How can I prevent contamination from laboratory plasticware?

A3: Plasticizers and other additives can leach from plastic containers and vial caps, introducing contaminants into your samples.[4]

  • Recommendation: Whenever possible, use glassware that has been thoroughly cleaned. If plasticware is necessary, choose high-quality, inert materials like polypropylene (B1209903) or PTFE. Rinse plasticware with a high-purity solvent before use.

Q4: What is the best way to clean laboratory glassware for trace analysis of this compound?

A4: A multi-step cleaning process is recommended:

  • Wash with a laboratory-grade detergent and tap water.

  • Rinse thoroughly with tap water.

  • Rinse with deionized water.

  • Rinse with a high-purity solvent (e.g., acetone (B3395972) or hexane).

  • Dry in an oven at a high temperature to remove any residual organic compounds.

Q5: How can I be sure my analytical system is clean before running my samples?

A5: Run a "system blank" by performing an injection of a high-purity solvent. If you observe significant peaks, your system is likely contaminated. A series of blank injections should show a decrease in contaminant peak size if the source is carryover from a previous injection.

Quantitative Data Summary

Glove MaterialPermeation Rate (ng/cm²/min) for a Test IsocyanateProtective Efficacy
Disposable Latex4.11Lower
Disposable VinylLower than LatexModerate
Disposable NitrileLowest among disposable typesHigher
Butyl RubberNo detectable permeationHighest
Disclaimer: This data is for a different compound and should be used as a general guideline. It is recommended to perform internal evaluations for the specific chemicals and glove types used in your laboratory.[5]

Experimental Protocols

The following is a generalized experimental protocol for the trace analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), adapted from a method for the related compound 7-tridecanol.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette a known volume of the liquid sample into a glass centrifuge tube.

  • Add a known amount of a suitable internal standard.

  • Add a water-immiscible organic solvent (e.g., hexane).

  • Vortex the mixture for 2-3 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction with a fresh portion of the organic solvent.

  • Combine the organic extracts and evaporate to a small volume under a gentle stream of nitrogen.

2. GC-MS Analysis

  • GC System: Agilent 8890 GC (or equivalent)

  • MS System: Agilent 5977 GC/MSD (or equivalent)

  • Column: Agilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm

  • Injection Volume: 1 µL

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp at 10 °C/min to 280 °C, hold for 5 minutes

  • MS Source Temperature: 230 °C

  • MS Quad Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

Visualizations

Contamination_Troubleshooting_Workflow Start Unexpected Peak (Ghost Peak) Detected CheckBlank Analyze a Solvent Blank Start->CheckBlank PeakPresent Peak Present in Blank? CheckBlank->PeakPresent IsolateSource Isolate Contamination Source PeakPresent->IsolateSource Yes SampleCarryover Sample Carryover (Not in Blank) PeakPresent->SampleCarryover No CleanInjector Clean Injector Port & Replace Liner/Septum IsolateSource->CleanInjector ConditionColumn Condition or Trim Column IsolateSource->ConditionColumn CheckGas Check Carrier Gas Purity & Traps IsolateSource->CheckGas CleanSyringe Clean or Replace Syringe IsolateSource->CleanSyringe End Problem Resolved CleanInjector->End ConditionColumn->End CheckGas->End CleanSyringe->End OptimizeWash Optimize Syringe Wash Steps SampleCarryover->OptimizeWash OptimizeWash->End Contamination_Prevention_Strategy Title Comprehensive Contamination Prevention Strategy LabEnvironment Laboratory Environment CleanAir Maintain Clean Air (HEPA filters, Fume Hoods) LabEnvironment->CleanAir RegularCleaning Regular Surface Cleaning LabEnvironment->RegularCleaning SampleHandling Sample Handling & Preparation ProperPPE Use Appropriate PPE (Nitrile Gloves, Lab Coat) SampleHandling->ProperPPE CleanGlassware Thoroughly Cleaned Glassware SampleHandling->CleanGlassware HighPurity High-Purity Solvents & Reagents SampleHandling->HighPurity Instrumentation Analytical Instrumentation RegularMaintenance Regular Instrument Maintenance Instrumentation->RegularMaintenance SystemBlanks Run System Blanks Before Analysis Instrumentation->SystemBlanks InertComponents Use Inert Liners & Columns Instrumentation->InertComponents

References

Validation & Comparative

A Comparative Analysis of 7-Tridecanone and Other Long-Chain Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Experimental Evaluation of Saturated Aliphatic Ketones

Long-chain ketones, a class of organic compounds characterized by a carbonyl group within a lengthy aliphatic chain, are garnering increasing interest in various scientific fields, from agriculture to pharmacology. Their diverse biological activities, including roles as insect repellents and pheromones, make them compelling subjects for research and development. This guide provides a detailed comparison of 7-tridecanone with other long-chain ketones, focusing on their physicochemical properties, biological performance with supporting experimental data, and relevant experimental methodologies.

Physicochemical Characteristics: A Tale of Two Isomers

This compound and its structural isomer, 2-tridecanone (B165437), both share the same molecular formula (C13H26O) and molecular weight (198.34 g/mol ). However, the position of the carbonyl group significantly influences their physical properties at room temperature. This compound, a symmetrical ketone, is a white solid, while 2-tridecanone, a methyl ketone, is also a white crystalline solid.[1] This difference in their melting points is a direct consequence of their molecular symmetry and the resulting packing efficiency in the solid state. Both ketones are practically insoluble in water but are soluble in organic solvents.[2]

A summary of the key physicochemical properties of this compound and 2-tridecanone is presented in Table 1.

PropertyThis compound2-Tridecanone
Molecular Formula C13H26OC13H26O
Molecular Weight 198.34 g/mol 198.34 g/mol
CAS Number 462-18-0593-08-8
Appearance White solidWhite crystalline solid
Melting Point 30-32.5 °C29-31 °C
Boiling Point 264 °C133-134 °C
Water Solubility 0.056 g/L (25 °C) (practically insoluble)Insoluble
Synonyms Dihexyl ketone, EnanthoneMethyl undecyl ketone

Comparative Biological Activity: Insect Repellency

Long-chain ketones are well-documented for their insect repellent properties. While direct comparative studies on the insect repellent activity of this compound are limited, extensive research on its isomer, 2-tridecanone, provides valuable insights into the structure-activity relationships of these compounds.

A study comparing the tick repellency of 2-tridecanone and 2-undecanone (B123061) demonstrated that the longer-chain ketone, 2-tridecanone, exhibited more persistent repellent activity.[3] In two-choice bioassays, 8% 2-tridecanone was 87% repellent to Amblyomma americanum (lone star tick) at 12 hours post-application, whereas the significant repellency of 8% 2-undecanone did not last beyond 3 hours.[3] This suggests that the increased chain length of 2-tridecanone contributes to its enhanced duration of action.

Further studies on a series of aliphatic methyl ketones against the malaria vector mosquito, Anopheles gambiae, revealed a clear structure-activity relationship, with repellency being dependent on the carbon chain length. Ketones with 11 to 15 carbon atoms demonstrated higher repellent activity.[4] Notably, at a 50% concentration, both 2-dodecanone (B165319) and 2-tridecanone achieved 100% repellency, equivalent to the commercial standard, DEET.[4]

While this data pertains to 2-tridecanone, it is reasonable to hypothesize that this compound, with the same carbon chain length, would exhibit comparable, if not modulated, insect repellent properties due to the different positioning of the carbonyl group. Further experimental validation is required to confirm this.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 7-tridecanol (B1208236). The Jones oxidation is a widely used protocol for this transformation.

Experimental Protocol: Jones Oxidation of 7-Tridecanol

  • Preparation: A solution of 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone (B3395972) is placed in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer. The solution is cooled to 15-20°C in an ice-water bath.

  • Reaction: Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL) is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 35°C. The reaction is monitored by the color change from orange to green.

  • Quenching: Upon completion, the excess oxidizing agent is quenched by the dropwise addition of isopropyl alcohol until the green color persists.

  • Work-up: The reaction mixture is decanted from the chromium salts, and the salts are washed with acetone. The combined acetone solutions are concentrated under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation to yield this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 7-tridecanol in acetone prep2 Cool to 15-20°C prep1->prep2 reac1 Add Jones reagent dropwise prep2->reac1 reac2 Monitor temperature and color change reac1->reac2 work1 Quench with isopropyl alcohol reac2->work1 work2 Decant and wash with acetone work1->work2 work3 Concentrate and extract with ether work2->work3 work4 Wash and dry work3->work4 work5 Evaporate solvent work4->work5 output output work5->output Yields this compound

Workflow for the synthesis of this compound via Jones oxidation.
Insect Repellency Bioassay

The "arm-in-cage" method is a standard laboratory bioassay to evaluate the efficacy of insect repellents against mosquitoes.

Experimental Protocol: Arm-in-Cage Mosquito Repellency Assay

  • Test Subjects: A culture of host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae), 5-12 days post-emergence, are used.

  • Test Cages: Standardized cages (e.g., 30x30x30 cm) containing a known number of mosquitoes (e.g., 200) are used.

  • Repellent Application: A defined area on the forearm of a human volunteer is marked. A specific volume of the test compound, dissolved in a suitable solvent like ethanol, is applied evenly to the marked area. A control arm is treated with the solvent only.

  • Exposure: The treated forearm is inserted into the cage for a fixed period (e.g., 3 minutes).

  • Data Collection: The number of mosquitoes probing and attempting to bite the exposed skin is counted.

  • Efficacy Calculation: The percent repellency is calculated using the formula: % Repellency = [ (C - T) / C ] x 100, where C is the number of bites on the control arm and T is the number of bites on the treated arm.

Repellency_Assay_Workflow start Start: Prepare Mosquito Cages prep_arms Prepare Volunteer's Arms (Marked Areas) start->prep_arms apply_repellent Apply Test Compound (Treated Arm) prep_arms->apply_repellent apply_control Apply Solvent (Control Arm) prep_arms->apply_control expose_treated Expose Treated Arm to Mosquitoes apply_repellent->expose_treated expose_control Expose Control Arm to Mosquitoes apply_control->expose_control record_treated Record Number of Bites (T) expose_treated->record_treated record_control Record Number of Bites (C) expose_control->record_control calculate Calculate Percent Repellency %R = [(C-T)/C] x 100 record_treated->calculate record_control->calculate end End: Report Results calculate->end

Workflow for the arm-in-cage mosquito repellency bioassay.

Signaling Pathways in Ketone Metabolism

While a specific signaling pathway for the insect repellent action of this compound is not yet fully elucidated, the broader metabolic context of ketones provides valuable insights. In mammals, ketone bodies serve as an alternative energy source, particularly for the brain, during periods of low glucose availability. The process of ketogenesis, occurring primarily in the liver, involves the breakdown of fatty acids into acetyl-CoA, which is then converted into ketone bodies.

Ketogenesis_Pathway cluster_liver FA Fatty Acids (from Adipose Tissue) Liver Liver Mitochondria FA->Liver BetaOx β-Oxidation AcetylCoA Acetyl-CoA BetaOx->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Acetoacetate Acetoacetate HMGCoA->Acetoacetate BHB β-Hydroxybutyrate Acetoacetate->BHB Bloodstream Bloodstream Acetoacetate->Bloodstream BHB->Bloodstream Brain Brain Bloodstream->Brain

Simplified overview of the ketogenesis pathway.

This metabolic pathway highlights the central role of acetyl-CoA, derived from fatty acid breakdown, in the synthesis of ketones. While distinct from the direct interaction of long-chain ketones with insect receptors, understanding the fundamental biochemistry of ketone metabolism provides a broader context for their biological significance.

Conclusion

This compound and other long-chain ketones represent a promising area of research with potential applications in pest management and potentially other biomedical fields. The available data on 2-tridecanone suggests that chain length is a critical factor in determining the efficacy and persistence of their insect repellent activity. Future research should focus on direct comparative studies of this compound and other isomers to fully elucidate their structure-activity relationships. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative evaluations. Furthermore, unraveling the specific molecular targets and signaling pathways involved in their biological effects will be crucial for the rational design of new and improved long-chain ketone-based technologies.

References

A Comparative Guide to the Validation of Analytical Methods for 7-Tridecanone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies for the accurate quantification of 7-Tridecanone, a long-chain aliphatic ketone. The selection of an appropriate analytical technique is critical for reliable results in various research and development applications. This document outlines the performance characteristics and detailed experimental protocols for the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), and a viable alternative, High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization.

Data Presentation: Performance Comparison of Analytical Methods

The quantitative performance of an analytical method is paramount for its selection. The following table summarizes key validation parameters for the quantification of this compound using GC-MS and HPLC-UV. Data for HPLC-UV is based on the analysis of similar long-chain ketones requiring derivatization, providing a representative comparison.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) (with Derivatization)
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 10 ng/mL~1 ng/mL (for similar lipids)[1]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL~3.0 - 30 ng/g[1]
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (%RSD) < 15%< 10%
Specificity Excellent (based on retention time and mass fragmentation)Good to Excellent (dependent on chromatographic separation and derivatization agent)

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the analytical validation of this compound quantification by GC-MS and a proposed HPLC-UV method.

cluster_0 GC-MS Workflow for this compound Quantification Sample Preparation Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Inject Sample Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Detect Ions Data Analysis Data Analysis Data Acquisition->Data Analysis Process Chromatogram cluster_1 HPLC-UV Workflow for this compound Quantification Sample Preparation Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization React with DNPH HPLC-UV Analysis HPLC-UV Analysis Derivatization->HPLC-UV Analysis Inject Derivatized Sample Data Analysis Data Analysis HPLC-UV Analysis->Data Analysis Quantify by UV absorption

References

Spectroscopic comparison of 7-Tridecanone with its isomers and analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's structural identity is paramount. This guide provides a comprehensive spectroscopic comparison of 7-tridecanone with its positional isomers and selected analogs, offering a clear differentiation based on infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). All quantitative data is supported by detailed experimental protocols to ensure reproducibility and clarity.

This comparative analysis delves into the subtle yet significant spectroscopic differences that arise from the varied placement of the carbonyl group within the tridecanone backbone and the influence of chain length and cyclization. By examining these spectral fingerprints, researchers can confidently identify and characterize these compounds in complex mixtures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound, its isomers (2-, 3-, 4-, 5-, and 6-tridecanone), and two analogs: 2-undecanone, a shorter-chain ketone, and cyclopentadecanone, a cyclic ketone.

Table 1: Infrared (IR) Spectroscopy Data

CompoundCarbonyl (C=O) Stretch (cm⁻¹)Reference
This compound~1715[1]
2-Tridecanone (B165437)~1715
3-Tridecanone~1715[2]
4-Tridecanone~1715
5-Tridecanone~1715
6-Tridecanone~1715
2-Undecanone1715 - 1720[3]
Cyclopentadecanone~1705

Table 2: ¹³C NMR Spectroscopy Data (Typical Shifts in CDCl₃)

CompoundCarbonyl (C=O) Chemical Shift (δ, ppm)α-Carbon Chemical Shifts (δ, ppm)Reference
This compound~211.7~42.9
2-Tridecanone~209.2~43.8, ~29.8[3][4]
3-Tridecanone~211.5~44.8, ~37.1
4-Tridecanone~211.3~43.2, ~42.5[5]
5-Tridecanone~211.8~42.5, ~42.2[6]
6-Tridecanone~211.9~42.7, ~42.4
2-Undecanone~209.2~43.8, ~29.8[3]
Cyclopentadecanone~212.5~40.5

Table 3: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Fragmentation Pattern Highlights
This compound198113, 85, 71, 57, 43Symmetric α-cleavage leading to fragments from both sides of the carbonyl group.
2-Tridecanone19858 (McLafferty), 43 (Base Peak, [CH₃CO]⁺)Prominent McLafferty rearrangement and α-cleavage giving the acetyl cation.[7]
3-Tridecanone19872 (McLafferty), 57 ([C₄H₉]⁺), 71 ([C₅H₁₁]⁺)McLafferty rearrangement and α-cleavage.
4-Tridecanone19886 (McLafferty), 71 ([C₅H₁₁]⁺), 85 ([C₆H₁₃]⁺)McLafferty rearrangement and α-cleavage.
5-Tridecanone198100 (McLafferty), 85 ([C₆H₁₃]⁺), 99 ([C₇H₁₅]⁺)McLafferty rearrangement and α-cleavage.
6-Tridecanone198114 (McLafferty), 99 ([C₇H₁₅]⁺), 113 ([C₈H₁₇]⁺)McLafferty rearrangement and α-cleavage.
2-Undecanone17058 (McLafferty), 43 (Base Peak, [CH₃CO]⁺)Similar to 2-tridecanone with a prominent McLafferty rearrangement and acetyl cation.[8]
Cyclopentadecanone224Complex pattern with no single dominant cleavageRing structure leads to more complex fragmentation pathways.[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Infrared (IR) Spectroscopy

Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For liquid samples like the tridecanones, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

  • Data Acquisition: The sample is placed in the instrument's sample compartment, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The instrument software is used to collect and process the data, usually by co-adding multiple scans to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Sample Preparation: A small amount of the analyte (typically 5-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a single pulse experiment is typically used. For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum and improve sensitivity. The data is acquired over a series of scans and Fourier transformed to yield the NMR spectrum.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Introduction: The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated components then enter the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for electron ionization), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of chemical compounds.

Spectroscopic_Workflow General Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample This compound & Isomers/Analogs IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data C=O Stretch (~1715 cm⁻¹) IR->IR_Data NMR_Data Chemical Shifts (δ) & Splitting Patterns NMR->NMR_Data MS_Data Molecular Ion (M⁺) & Fragmentation MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation IR_Data->Comparison NMR_Data->Comparison MS_Data->Comparison

Caption: A flowchart of the spectroscopic analysis process for comparing this compound and its analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of aliphatic ketones is crucial for the targeted design of new therapeutic and agrochemical agents. This guide provides a comparative analysis of the biological activity of 7-Tridecanone and its structurally related compounds, supported by available experimental data. While this compound itself exhibits limited biological activity in the assays highlighted, a comparison with its isomers reveals critical insights into the molecular determinants of efficacy.

Structure-Activity Relationship: The Critical Role of the Carbonyl Group Position

The biological activity of aliphatic ketones is significantly influenced by the position of the carbonyl group within the carbon chain. This is clearly demonstrated in studies comparing isomers of tridecanone. While methyl ketones (where the carbonyl group is at the 2-position) like 2-tridecanone (B165437) show notable biological effects, the central positioning of the carbonyl group in this compound appears to render it largely inactive in certain assays.

One key study investigated the effect of tridecanone isomers on the surface motility of the bacterium Sinorhizobium meliloti. The results showed that 2-tridecanone actively promotes surface translocation, a behavior important for host colonization. In stark contrast, this compound, along with 3- and 4-tridecanone, did not induce this effect, indicating that the peripheral location of the carbonyl group is essential for this particular biological activity.

Comparative Data on Biological Activity

The following table summarizes the observed effects of this compound and its isomer, 2-Tridecanone, on the surface motility of Sinorhizobium meliloti.

CompoundChemical StructureBiological Activity (Surface Motility of S. meliloti)
This compound this compound StructureNo promotion of surface translocation
2-Tridecanone 2-Tridecanone StructurePromotion of surface translocation

Currently, there is a notable lack of publicly available quantitative data (e.g., Minimum Inhibitory Concentrations [MICs] or half-maximal inhibitory concentrations [IC50s]) on the antimicrobial, antifungal, or cytotoxic activities of this compound. This further suggests its limited potential as a bioactive agent in these domains, especially when compared to other aliphatic ketones that have been more extensively studied. For instance, 2-tridecanone has been investigated for its insect-repellent properties.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of the biological activity of aliphatic ketones are provided below.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

  • Positive control (microorganism in broth without the test compound).

  • Negative control (broth only).

2. Procedure:

  • Dispense 100 µL of sterile broth into all wells of the microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculate each well with 5 µL of the standardized microbial suspension.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Preparation of Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7) maintained in appropriate culture medium.

  • Sterile 96-well cell culture plates.

  • Test compound dissolved in a suitable solvent.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Phosphate-buffered saline (PBS).

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the structure-activity relationship discussed, the following diagrams are provided.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solution serial_dilution Perform Serial Dilutions in Plate prep_compound->serial_dilution prep_media Prepare Broth Medium prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Visual Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination

experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_protocol MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_attach Incubate for Attachment (24h) seed_cells->incubate_attach add_compound Add Test Compound (Various Concentrations) incubate_attach->add_compound incubate_treat Incubate (24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for MTT Cytotoxicity Assay

structure_activity_relationship ketone_2 2-Tridecanone (Peripheral C=O) active Biologically Active (e.g., promotes motility) ketone_2->active ketone_7 This compound (Central C=O) inactive Biologically Inactive (e.g., no effect on motility) ketone_7->inactive

Structure-Activity Relationship

Cross-Validation of Analytical Techniques for 7-Tridecanone Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the quantitative analysis of 7-Tridecanone, a long-chain aliphatic ketone. Given the limited availability of direct cross-validation studies for this compound, this document synthesizes established methods for its analysis and that of structurally similar compounds to offer a robust framework for methodology selection and development. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics that can be expected from a validated GC-MS method for the analysis of this compound. These values are based on the performance of methods for similar long-chain ketones and internal standards.[1][2]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995[1]
Limit of Detection (LOD) 0.1 - 10 ng/mL[1]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL[1]
Accuracy (% Recovery) 90 - 110%[1]
Precision (%RSD) < 15%[1]
Specificity Excellent (relies on retention time and mass fragmentation pattern)[2]

Mandatory Visualization: Experimental Workflow

The general workflow for the analysis of this compound involves several key stages, from initial sample handling to final data interpretation. The following diagram illustrates a typical experimental workflow for GC-MS analysis.

7_Tridecanone_Analysis_Workflow Sample_Collection Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (LLE or SPE) Internal_Standard->Sample_Preparation GC_MS_Analysis GC-MS Analysis Sample_Preparation->GC_MS_Analysis Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS_Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Quantification) Data_Acquisition->Data_Processing Result_Reporting Result Reporting Data_Processing->Result_Reporting

General workflow for the analysis of this compound.

The logical relationship between the core components of the analytical method is further detailed in the diagram below, highlighting the key validation metrics that ensure a reliable quantitative method.

Analytical_Method_Components Validated_Method Validated Quantitative Method Core_Validation Core Validation Metrics Validated_Method->Core_Validation Accuracy Accuracy Core_Validation->Accuracy Precision Precision Core_Validation->Precision Specificity Specificity Core_Validation->Specificity Linearity Linearity & Range Core_Validation->Linearity LOD LOD Core_Validation->LOD LOQ LOQ Core_Validation->LOQ Robustness Robustness Core_Validation->Robustness

Logical relationship of analytical method components.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS are provided below. These protocols are based on established methods for long-chain aliphatic ketones and related compounds.

Protocol 1: Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3]

a) Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as biological fluids.

  • To a known volume or weight of the sample, add a known amount of a suitable internal standard (e.g., a deuterated analog or a similar ketone not present in the sample).

  • Add a water-immiscible organic solvent such as hexane (B92381) or diethyl ether.

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough extraction of this compound into the organic phase.[3]

  • Centrifuge the sample to achieve phase separation.[3]

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Dry the organic extract, for instance, by passing it through anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent for GC-MS analysis.

b) Solid-Phase Extraction (SPE)

This method is effective for cleaning up complex samples and concentrating the analyte.

  • Dissolve or disperse a known amount of the sample in a suitable organic solvent and add a known amount of the internal standard.

  • Condition an appropriate SPE cartridge (e.g., silica-based or reversed-phase) with a non-polar solvent followed by the sample solvent.

  • Load the sample solution onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interfering matrix components.

  • Elute the this compound and the internal standard with a stronger organic solvent.

  • The eluate is then evaporated to dryness and reconstituted for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[4]

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain ketones.[1][5]

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.[1][2]

  • Injector Temperature: 280°C[1][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1][5]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.[1][2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][5]

  • Source Temperature: 230°C[1][6]

  • Quadrupole Temperature: 150°C[1][6]

  • Data Acquisition:

    • Full Scan: For qualitative analysis and method development, scan over a mass range of m/z 40-500.[1][5]

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound to enhance sensitivity and selectivity. The base peak at m/z 113 is a key ion for monitoring.[6]

Conclusion

Gas Chromatography-Mass Spectrometry is a highly suitable and robust technique for the sensitive and selective quantification of this compound. The successful implementation of this method relies on appropriate sample preparation to minimize matrix effects and the use of an internal standard to ensure accuracy and precision. The provided protocols and performance characteristics offer a solid foundation for researchers to develop and validate their own analytical methods for this compound in various matrices. Method validation in accordance with relevant guidelines is crucial to ensure the reliability of the generated data.

References

A Comparative Guide to the Standardization of 7-Tridecanone Analysis for Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 7-Tridecanone, a volatile organic compound (VOC) with potential applications as a biomarker.[1] While specific inter-laboratory studies for this compound are not widely published, this document synthesizes established methods for similar analytes to propose a framework for standardization. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of VOCs.[2]

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics expected from a validated GC-MS method for the analysis of this compound. These metrics are crucial for ensuring inter-laboratory consistency and data reliability. The data is extrapolated from validated methods for similar long-chain ketones and alcohols.[3][4]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 15%
Specificity Excellent (relies on retention time and mass fragmentation pattern)

Experimental Protocols

Detailed methodologies are critical for the reproducibility of analytical results across different laboratories. Below are proposed protocols for sample preparation and GC-MS analysis of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the preferred method for the quantification of this compound due to its high sensitivity and selectivity.[2]

1. Sample Preparation (Static Sorptive Extraction for Saliva) [1]

  • Internal Standard Addition: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or another ketone with similar properties not present in the sample) in a suitable solvent (e.g., methanol) to each sample vial.

  • Sorbent Addition: Introduce a preconditioned stir bar sorptive extraction (SBSE) device into the liquid phase of the sample.

  • Equilibration: Seal the vials and incubate at a controlled temperature (e.g., 40°C) for a set duration (e.g., 3 hours) to allow for the static sorption of volatile compounds onto the sorbent.

  • Post-Extraction: After sampling, rinse the stir bars with high-purity water and dry them with a paper tissue.

  • Thermal Desorption: Place the dried stir bars into thermal desorption tubes for analysis.

2. Instrumentation and Conditions [1]

  • GC-MS System: An Agilent GC coupled to a Mass Selective Detector (MSD) or an equivalent system is recommended.

  • Thermal Desorption: Utilize an automated thermal desorption system operated in splitless mode. A typical temperature program for desorption would be an initial hold at 20°C, followed by a ramp to 250°C.

  • Injector: A cooled injection system (CIS) is recommended, operated in solvent vent mode.

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 20 m x 0.18 mm ID, 0.18 µm film thickness), is suitable for separating this compound from other matrix components.[1]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 160°C at a rate of 5°C/min.

    • Ramp 2: Increase to 200°C at a rate of 3°C/min, with a final hold time of 10 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 0.7 ml/min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350 amu.

    • Temperatures: MSD transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C.[1]

3. Data Acquisition and Analysis

  • Acquire data in both full scan and selected ion monitoring (SIM) modes. Full scan is used for initial identification, while SIM mode provides higher sensitivity for quantification.

  • The characteristic ions for this compound include its base peak at m/z 113.[1]

Mandatory Visualization

Experimental Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Saliva) IS Addition of Internal Standard Sample->IS SBSE Static Bar Sorptive Extraction IS->SBSE RinseDry Rinse and Dry Sorbent SBSE->RinseDry TD Thermal Desorption RinseDry->TD GC Gas Chromatography Separation TD->GC MS Mass Spectrometry Detection GC->MS DA Data Acquisition (Full Scan & SIM) MS->DA Quant Quantification DA->Quant Report Reporting Quant->Report

Caption: Workflow for the analysis of this compound.

Logical Framework for Inter-Laboratory Standardization

cluster_method Method Development & Validation cluster_interlab Inter-Laboratory Study cluster_standard Standardization Protocol Standardized Protocol Definition Performance Single-Lab Performance Evaluation (LOD, LOQ, Linearity, Precision, Accuracy) Protocol->Performance Materials Preparation & Distribution of Reference Materials Performance->Materials Testing Analysis by Participating Labs Materials->Testing Data Centralized Data Collection & Statistical Analysis Testing->Data Consensus Establishment of Consensus Performance Criteria Data->Consensus Publication Publication of Standardized Method Consensus->Publication

Caption: Framework for standardizing this compound analysis.

References

Confirming the structure of 7-Tridecanone using multiple spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 7-tridecanone, a simple aliphatic ketone. By leveraging the complementary nature of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can confidently assign the molecular structure.

This guide presents experimental data from these techniques in clearly structured tables and provides detailed experimental protocols for each. Furthermore, a logical workflow for the structural confirmation process is visualized using a Graphviz diagram.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Infrared (IR) Spectroscopy Data [1]

Functional GroupKey Absorptions (cm⁻¹)Source
Ketone~2930, 2860 (C-H stretch), ~1715 (C=O stretch, strong)NIST Gas Phase IR Spectrum

Table 2: ¹H NMR Spectroscopy Data (Typical Shifts in CDCl₃) [2]

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (adjacent to C=O)~2.4Triplet4H
-CH₂- (chain)~1.2-1.6Broad Multiplet16H
-CH₃~0.9Triplet6H

Table 3: ¹³C NMR Spectroscopy Data (Typical Shifts in CDCl₃) [3]

Carbon EnvironmentChemical Shift (δ, ppm)
C=O~211
-CH₂- (adjacent to C=O)~43
-CH₂- (chain)~23-32
-CH₃~14

Table 4: Mass Spectrometry (MS) Data [4]

Ion Typem/z
Molecular Ion [M]⁺198
[M-C₅H₁₁]⁺ (α-cleavage)127
[M-C₆H₁₃]⁺ (α-cleavage)113
McLafferty Rearrangement100
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy [1][5]

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a single drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is generated by subtracting the background spectrum from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy [1][5]

  • Sample Preparation: Approximately 20-50 mg of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference standard (0 ppm).

  • Instrumentation: Data is acquired on a high-field NMR spectrometer.

  • Data Acquisition for ¹H NMR: The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is used to acquire the ¹H NMR spectrum.

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom.[6]

Mass Spectrometry (MS) [1][7]

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities. The sample is injected into the GC, where it is vaporized and passed through a capillary column.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow used to confirm the structure of this compound from the combined spectroscopic data.

structure_confirmation cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation IR IR Spectroscopy IR_Interp Identify C=O stretch (~1715 cm⁻¹) and C-H stretches IR->IR_Interp HNMR ¹H NMR HNMR_Interp Analyze chemical shifts, integration, and splitting patterns HNMR->HNMR_Interp CNMR ¹³C NMR CNMR_Interp Identify carbonyl carbon (~211 ppm) and aliphatic carbons CNMR->CNMR_Interp MS Mass Spectrometry MS_Interp Determine molecular weight (198 g/mol) and analyze fragmentation patterns MS->MS_Interp Structure Confirm Structure of This compound IR_Interp->Structure HNMR_Interp->Structure CNMR_Interp->Structure MS_Interp->Structure

Spectroscopic workflow for this compound structure confirmation.
Conclusion

The combined spectroscopic data provides a cohesive and unambiguous confirmation of the structure of this compound. The IR spectrum indicates the presence of a ketone functional group. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework, showing the symmetry of the molecule and the positions of the alkyl chains relative to the carbonyl group. Finally, the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns consistent with the assigned structure. This multi-technique approach is fundamental in modern chemistry for the reliable structural elucidation of organic compounds.

References

A Comparative Guide to Derivatization Reagents for the Analysis of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of medium to long-chain aliphatic ketones such as 7-Tridecanone is a critical requirement in various fields, including environmental analysis, food science, and pharmaceutical development. Due to the inherent volatility and often low concentrations of these compounds, derivatization is a key strategy to enhance their detectability and improve chromatographic performance. This guide provides a comparative analysis of three commonly employed derivatization reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), 2,4-dinitrophenylhydrazine (B122626) (DNPH), and Girard's Reagent T, to assist researchers in selecting the most appropriate method for their analytical needs.

Performance Comparison of Derivatization Reagents

The selection of a derivatization reagent is contingent on the analytical instrumentation available, the required sensitivity, and the chemical properties of the analyte. The following table summarizes the key performance characteristics of PFBHA, DNPH, and Girard's Reagent T for the analysis of long-chain ketones like this compound.

FeatureO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)Girard's Reagent T
Typical Analytical Technique Gas Chromatography (GC) with Electron Capture Detection (ECD) or Mass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC) with UV Detection or Mass Spectrometry (MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Forms a stable, electron-capturing oxime derivative, enhancing GC performance and sensitivity.[1][2]Reacts with the carbonyl group to form a stable, colored 2,4-dinitrophenylhydrazone, which is readily detectable by UV.[3][4][5]Forms a hydrazone derivative with a pre-charged quaternary ammonium (B1175870) group, significantly enhancing ionization efficiency in MS.[6][7][8]
Reaction Efficiency Generally high and quantitative, even for sterically hindered ketones.[1]Efficient for most ketones, though the reaction is reversible and conditions need to be optimized for complete derivatization.[4]High efficiency under mild acidic conditions.[8]
Derivative Stability PFBHA-oximes are thermally stable and suitable for GC analysis.[1]DNPH derivatives are stable for extended periods, making them suitable for offline analysis.Girard's hydrazones are stable in solution.
Analytical Sensitivity Excellent sensitivity, particularly with ECD. Limits of Detection (LODs) are typically in the low picogram to femtogram range.Good sensitivity with UV detection, with typical LODs in the low nanogram to picogram range.[3][5] LC-MS can further enhance sensitivity.[9]Exceptional sensitivity enhancement for MS detection (often >10-fold), enabling the detection of trace-level ketones.[10]
Selectivity Highly selective for carbonyl compounds.Reacts with both aldehydes and ketones.Selective for aldehydes and ketones.
Key Advantages High sensitivity with ECD, thermally stable derivatives suitable for GC-MS.[1]Robust and widely used method, stable derivatives, suitable for HPLC-UV.[3]Significant signal enhancement in LC-MS, enabling very low detection limits.[7][8]
Limitations Requires GC-based instrumentation.May form syn- and anti-isomers, which can complicate chromatography.Primarily suited for LC-MS analysis.

Experimental Protocols

Detailed methodologies for the derivatization of this compound using each reagent are provided below. These protocols are adaptable for other long-chain ketones with minor modifications.

Protocol 1: Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from established methods for carbonyl compound analysis.[2]

Materials:

  • This compound standard solution (in a suitable solvent like methanol (B129727) or isooctane)

  • PFBHA hydrochloride solution (e.g., 10 mg/mL in buffered water, pH 5-6)

  • Organic extraction solvent (e.g., hexane (B92381) or dichloromethane)

  • Anhydrous sodium sulfate

  • GC-grade solvent for final dilution (e.g., hexane)

Procedure:

  • To 1 mL of the this compound standard or sample solution in a reaction vial, add 1 mL of the PFBHA solution.

  • Seal the vial and heat at 60-80°C for 1-2 hours to ensure complete derivatization.

  • Cool the reaction mixture to room temperature.

  • Extract the PFBHA-oxime derivative by adding 2 mL of hexane and vortexing for 1 minute. Allow the layers to separate.

  • Carefully transfer the organic (upper) layer to a clean vial. Repeat the extraction with another 2 mL of hexane and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is based on standard methods for DNPH derivatization.[3][4]

Materials:

  • This compound standard solution (in acetonitrile)

  • DNPH reagent solution (e.g., 0.5 mg/mL in acidified acetonitrile (B52724) with sulfuric or phosphoric acid)

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

Procedure:

  • In a volumetric flask, mix a known volume of the this compound standard or sample with the DNPH reagent solution. The molar ratio of DNPH to the ketone should be in large excess (e.g., 10-fold or higher) to ensure complete reaction.

  • Allow the reaction to proceed at room temperature for at least 1 hour, or at a slightly elevated temperature (e.g., 40°C) for 30 minutes. Protect the solution from light.

  • After the reaction is complete, dilute the mixture with an appropriate volume of acetonitrile/water to quench the reaction and prepare it for HPLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 3: Derivatization of this compound with Girard's Reagent T for LC-MS Analysis

This protocol is a general procedure for Girard's Reagent T derivatization.[6][7]

Materials:

  • This compound standard solution (in methanol or acetonitrile)

  • Girard's Reagent T

  • Glacial acetic acid

  • Methanol or acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Dissolve a known amount of this compound standard in a suitable solvent (e.g., 1 mL of methanol).

  • Add Girard's Reagent T in molar excess (e.g., 10-50 fold) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10% of the total volume).

  • Heat the reaction mixture at 60°C for 1-2 hours.

  • After cooling to room temperature, the sample can be directly diluted with the initial mobile phase of the LC-MS system for analysis. Filtration through a 0.22 µm syringe filter is recommended.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Derivatization Add Derivatization Reagent (PFBHA, DNPH, or Girard's T) Sample->Derivatization Standard This compound Standard Standard->Derivatization Reaction Reaction Incubation (Heat as required) Derivatization->Reaction Extraction Solvent Extraction (for PFBHA) Reaction->Extraction PFBHA Dilution Dilution (for DNPH & Girard's T) Reaction->Dilution DNPH / Girard's T Analysis Instrumental Analysis (GC-MS, HPLC-UV, or LC-MS) Extraction->Analysis Dilution->Analysis Data Data Acquisition & Processing Analysis->Data

General workflow for this compound derivatization and analysis.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical sequence of steps designed to convert the analyte into a form that is more amenable to analysis.

Logical_Flow Analyte This compound (Analyte) Reaction Chemical Reaction (Nucleophilic Addition-Elimination) Analyte->Reaction Reagent Derivatization Reagent (PFBHA, DNPH, or Girard's T) Reagent->Reaction Derivative Stable Derivative (PFBHA-oxime, DNPH-hydrazone, or Girard's hydrazone) Reaction->Derivative Detection Enhanced Detection (Improved Volatility, Chromophore, or Ionization) Derivative->Detection Signal Analytical Signal (Chromatographic Peak) Detection->Signal Quantification Quantification (Concentration Determination) Signal->Quantification Result Analytical Result Quantification->Result

Logical flow of the derivatization and analysis process.

References

Efficacy of 7-Tridecanone as a pheromone compared to other compounds

Author: BenchChem Technical Support Team. Date: December 2025

Efficacy of 7-Tridecanone as a Pheromone: A Comparative Analysis

For researchers, scientists, and drug development professionals, understanding the efficacy of semiochemicals is paramount for developing effective pest management and behavioral modification strategies. This guide provides a comparative analysis of this compound as a potential pheromone against other established compounds, supported by available experimental data. While direct comparative studies on the pheromonal efficacy of this compound are limited, this document synthesizes existing research on its chemical properties and biological activity, drawing comparisons with well-studied pheromones, particularly other ketones and the aphid alarm pheromone, (E)-β-farnesene.

Introduction to Ketone Pheromones

Ketones are a diverse class of organic compounds that play a significant role in insect communication. They can function as sex pheromones, aggregation pheromones, or alarm pheromones, depending on their specific chemical structure and the insect species . The position of the carbonyl group and the length of the carbon chain are critical determinants of a ketone's biological activity.

This compound: An Overview

This compound, a saturated ketone with the chemical formula C13H26O, has been identified in the essential oil of Schisandra chinensis[1]. While its role as an insect pheromone is not well-established, its structural similarity to other known ketone pheromones suggests its potential as a semiochemical. Research has investigated the toxic effects of 2-tridecanone (B165437) and its analogs, including this compound, on insects, indicating a potential role in plant defense mechanisms[2]. However, its efficacy as an attractant or repellent in insect communication requires further investigation through direct behavioral and electrophysiological assays.

Comparative Compounds

To provide a framework for evaluating the potential efficacy of this compound, this guide will compare it with two categories of well-researched pheromones:

  • Other Ketone Pheromones: Various ketones have been identified as potent pheromones in different insect species. For instance, methyl ketones are utilized by various insect orders[3].

  • (E)-β-farnesene: This sesquiterpene is the primary component of the alarm pheromone for numerous aphid species[4][5][6]. Its effects on aphid behavior are well-documented, providing a benchmark for alarm pheromone efficacy.

Data Presentation: Quantitative Comparison

Due to the scarcity of direct comparative studies involving this compound as a pheromone, the following table summarizes the known information for this compound and provides comparative data for other relevant compounds where available. The data for other ketones and (E)-β-farnesene are drawn from various studies and are presented to illustrate the types of quantitative data available for established pheromones.

CompoundChemical ClassTarget Insect(s)Pheromone TypeBioassay TypeQuantitative Efficacy DataReference(s)
This compound KetoneNot establishedPotential semiochemicalToxicity assaysLD50 values available for some insects (related to toxicity, not pheromonal activity)[2]
2-Tridecanone KetoneHeliothis zea (Corn earworm)Plant defense (toxicant)Topical applicationLD50: >100 µ g/insect [2]
3-Tridecanone KetoneHeliothis zea (Corn earworm)Plant defense (toxicant)Topical applicationLD50: >100 µ g/insect [2]
(E)-β-farnesene SesquiterpeneVarious aphid speciesAlarm PheromoneOlfactometerDosage for 50% dispersal: 0.02 ng to 100 ng depending on the species[6]
(Z)-7-tetradecen-2-one KetoneAnomala orientalis (Oriental beetle)Sex PheromoneField trapping0.3 µg lure attracted similar numbers of males as virgin females

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of insect pheromones.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical output of an insect's antenna in response to an airborne stimulus. It is a primary method for screening the olfactory activity of potential semiochemicals.

Typical Protocol:

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of purified air is passed over the antenna.

  • A pulse of air containing the test compound at a known concentration is introduced into the airstream.

  • The change in electrical potential (depolarization) of the antenna is recorded as the EAG response.

  • Responses to different compounds and concentrations are compared to a control (e.g., solvent alone) and a standard reference compound.

Olfactometer Bioassays

Olfactometers are used to study the behavioral response of insects to chemical stimuli. A common design is the Y-tube olfactometer, which gives the insect a choice between two airstreams.

Typical Protocol:

  • A single insect is introduced into the base of a Y-shaped glass tube.

  • Two different airstreams are introduced at the end of each arm of the 'Y'. One arm contains the test odorant, and the other contains a control (e.g., clean air or solvent).

  • The insect's movement is observed, and the arm it chooses to enter and the time spent in each arm are recorded.

  • A significant preference for the arm with the test compound indicates attraction, while a significant avoidance indicates repulsion.

Field Trapping Experiments

Field trials are essential for evaluating the effectiveness of a pheromone under natural conditions.

Typical Protocol:

  • Traps (e.g., sticky traps, funnel traps) are baited with a lure containing the synthetic pheromone.

  • Control traps are baited with a lure containing only the solvent.

  • Traps are deployed in the field in a randomized block design to account for spatial variability.

  • The number of target insects caught in each trap is recorded at regular intervals.

  • Statistical analysis is used to compare the catch numbers between the pheromone-baited traps and the control traps.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in pheromone perception and the logical flow of experimental procedures can greatly enhance understanding.

Pheromone Perception Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the perception of a ketone pheromone by an insect's olfactory system.

Pheromone_Perception Generalized Ketone Pheromone Perception Pathway Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) OBP->OR Transport & Release Neuron Olfactory Sensory Neuron (OSN) OR->Neuron Activation Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Behavioral Response Brain->Behavior Processing & Initiation

Caption: A simplified diagram of the signal transduction pathway for ketone pheromone perception in insects.

Experimental Workflow for Pheromone Efficacy Testing

This diagram outlines the typical workflow for identifying and validating a new pheromone candidate like this compound.

Pheromone_Workflow Experimental Workflow for Pheromone Efficacy Evaluation cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) Olfactometer Olfactometer Bioassay EAG->Olfactometer Active compounds FieldTrapping Field Trapping Experiments Olfactometer->FieldTrapping Behaviorally active compounds Efficacy Efficacy Confirmed? FieldTrapping->Efficacy Identification Compound Identification (e.g., from insect extracts) Synthesis Chemical Synthesis of this compound Identification->Synthesis Synthesis->EAG

Caption: A logical workflow for the identification and validation of a candidate pheromone such as this compound.

Conclusion

The available scientific literature does not currently provide sufficient evidence to definitively assess the efficacy of this compound as an insect pheromone. While its chemical structure is analogous to known ketone pheromones, and it has been shown to have biological activity in the context of plant defense, direct comparative studies using established bioassays are lacking.

In contrast, compounds like (E)-β-farnesene and various other ketones have been extensively studied, with a wealth of quantitative data supporting their roles in insect communication. For this compound to be considered a viable candidate for use in pest management or other applications, further research is required. This research should focus on:

  • Screening for Olfactory Activity: Conducting electroantennography (EAG) studies across a range of insect species to identify potential responders.

  • Behavioral Bioassays: Performing olfactometer and other behavioral assays to determine if the compound elicits attraction, repulsion, or other behavioral modifications.

  • Field Trials: If laboratory assays show promise, conducting field trapping experiments to evaluate its efficacy under natural conditions and in comparison to existing commercial lures.

This guide highlights the current knowledge gap and provides a roadmap for the systematic evaluation of this compound's potential as a novel insect pheromone.

References

A Comparative Guide to the Synthesis of 7-Tridecanone: Yield and Efficiency Benchmarking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 7-Tridecanone, a long-chain aliphatic ketone, serves as a valuable building block in various synthetic pathways. This guide provides a comprehensive comparison of common synthesis routes to this compound, focusing on yield, efficiency, and practicality. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthesis Routes

Two primary strategies for the synthesis of this compound are the oxidation of the corresponding secondary alcohol, 7-tridecanol (B1208236), and the direct formation of the ketone functionality through carbon-carbon bond formation. This guide focuses on two prominent oxidation methods—Jones oxidation and TEMPO-catalyzed oxidation—and a plausible direct synthesis via Grignard reaction with an acyl chloride.

Parameter Jones Oxidation TEMPO-Catalyzed Oxidation Grignard Reaction with Acyl Chloride
Starting Material 7-Tridecanol7-TridecanolHeptanoyl chloride, Hexylmagnesium bromide
Key Reagents Chromium trioxide, Sulfuric acid, Acetone (B3395972)TEMPO, Sodium hypochlorite (B82951), Potassium bromideMagnesium, 1-Bromohexane (B126081), Heptanoyl chloride, Anhydrous ether
Reported Yield High (General expectation)Moderate (56% for a similar alcohol)[1]High (General expectation for Grignard reactions with acyl chlorides)
Reaction Conditions Strong acidic conditions, 15-35°C[2]Mild, biphasic system, 0°C[2]Anhydrous conditions, 0°C to room temperature
Key Advantages Rapid and efficient for robust substrates.[2]Mild conditions suitable for sensitive substrates.[2]Direct C-C bond formation to ketone.
Key Disadvantages Harsh acidic conditions, use of toxic chromium.[2]Can be slower than stronger oxidation methods.Highly sensitive to moisture.

Experimental Protocols

Route 1: Oxidation of 7-Tridecanol

The oxidation of 7-tridecanol to this compound is a common and effective strategy. Two popular methods are detailed below.

This method utilizes a solution of chromium trioxide in sulfuric acid and acetone to rapidly and efficiently oxidize secondary alcohols to ketones.[2]

Protocol:

  • A solution of 7-tridecanol (10.0 g, 49.9 mmol) in 100 mL of acetone is placed in a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer.

  • The solution is cooled to 15-20°C in an ice-water bath.

  • Jones reagent (prepared by dissolving 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and diluting with water to a final volume of 100 mL) is added dropwise from the dropping funnel. The rate of addition is controlled to maintain the reaction temperature below 35°C.

  • The reaction is monitored by the color change from orange to green.

  • Upon completion, the excess oxidizing agent is quenched by the dropwise addition of isopropyl alcohol until the green color persists.

  • The reaction mixture is decanted from the chromium salts, and the salts are washed with acetone.

  • The combined acetone solutions are concentrated under reduced pressure.

  • The residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed by rotary evaporation to yield this compound.[2]

For substrates sensitive to strong acidic conditions, a milder oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst is a suitable alternative. This method often uses sodium hypochlorite (bleach) as the terminal oxidant in a biphasic system.[2]

Protocol:

  • In a round-bottomed flask, 7-tridecanol (5.0 g, 24.9 mmol), TEMPO (0.039 g, 0.25 mmol), and 50 mL of dichloromethane (B109758) are combined.

  • To this solution, a solution of potassium bromide (0.30 g, 2.5 mmol) in 5 mL of water is added.

  • The biphasic mixture is cooled to 0°C with vigorous stirring.

  • An aqueous solution of sodium hypochlorite (10-15% available chlorine, 25 mL) with sodium bicarbonate (2.1 g, 25 mmol) is added dropwise, maintaining the temperature below 5°C.

  • The reaction is stirred at 0°C for 1-2 hours and monitored by TLC.

  • Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with 1 M HCl, saturated sodium thiosulfate (B1220275) solution, and brine.

  • The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.[2]

Route 2: Direct Synthesis via Grignard Reaction

This route constructs the this compound skeleton through the formation of a new carbon-carbon bond.

This method involves the reaction of a Grignard reagent with an acyl chloride. While a specific protocol for this compound is not detailed in the searched literature, a general procedure for this type of reaction is as follows.

Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. Slowly add a solution of 1-bromohexane (1.2 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Acyl Chloride: Cool the freshly prepared hexylmagnesium bromide solution to 0°C in an ice bath. Slowly add a solution of heptanoyl chloride (1.0 equivalent) in anhydrous diethyl ether from a dropping funnel with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Visualizing the Synthesis Pathways

To further elucidate the relationships between the different synthetic strategies, the following diagrams illustrate the experimental workflows.

Jones_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up Tridecanol 7-Tridecanol in Acetone Cooling Cool to 15-20°C Tridecanol->Cooling AddReagent Add Jones Reagent Cooling->AddReagent Monitor Monitor Color Change AddReagent->Monitor Quench Quench with Isopropanol Monitor->Quench Decant Decant & Wash Quench->Decant Concentrate Concentrate Decant->Concentrate Extract Dissolve & Extract Concentrate->Extract Dry Dry & Evaporate Extract->Dry Product This compound Dry->Product

Workflow for the Jones oxidation of 7-tridecanol.

TEMPO_Oxidation_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Work-up MixReactants Mix 7-Tridecanol, TEMPO, KBr in DCM/Water Cooling Cool to 0°C MixReactants->Cooling AddOxidant Add NaOCl/NaHCO3 Solution Cooling->AddOxidant Stir Stir at 0°C for 1-2h AddOxidant->Stir Separate Separate Layers Stir->Separate Extract Extract Aqueous Layer Separate->Extract Wash Wash Organic Layers Extract->Wash Dry Dry & Concentrate Wash->Dry Product This compound Dry->Product

Workflow for the TEMPO-catalyzed oxidation of 7-tridecanol.

Grignard_Synthesis_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Acyl Chloride cluster_workup Work-up and Purification Start_Grignard Mg + 1-Bromohexane in Anhydrous Ether Initiate_Grignard Initiate Reaction Start_Grignard->Initiate_Grignard Cool_Grignard Cool Grignard to 0°C Initiate_Grignard->Cool_Grignard Add_Acyl_Chloride Add Heptanoyl Chloride Cool_Grignard->Add_Acyl_Chloride Stir_Reaction Stir at Room Temperature Add_Acyl_Chloride->Stir_Reaction Quench Quench with NH4Cl Stir_Reaction->Quench Extract Extract with Ether Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Purify (Distillation/Chromatography) Dry_Concentrate->Purify Product This compound Purify->Product

Workflow for the direct synthesis of this compound via Grignard reaction.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 7-Tridecanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This document provides a comprehensive, step-by-step guide for the proper disposal of 7-Tridecanone, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. While some sources may indicate minimal health risks, others classify it as an irritant and an environmental hazard. Therefore, it is imperative to adopt a conservative approach to safety.

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazard: Some safety data sheets (SDS) indicate that it is very toxic to aquatic life with long-lasting effects.[2][3]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Appearance Solid
Melting Point 30 - 32.5 °C
Boiling Point 264 °C
Flash Point >113.00 °C (closed cup)
Relative Density 0.825 g/cm³ at 25 °C
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.34 g/mol

Source: ChemicalBook Safety Data Sheet, PubChem[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol provides a general guideline for its disposal as a hazardous chemical waste.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product and contaminated materials, as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containment and Labeling:

    • Place solid this compound waste in a designated, leak-proof, and sealable container.

    • For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[2][4][5]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Ensure the storage area is cool and dry.[4]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • It is illegal and unsafe to dispose of chemical waste in the regular trash or down the drain.[6][7] Even small amounts of chemicals can pose a significant environmental risk.

  • Decontamination of Empty Containers:

    • Empty this compound containers must be properly decontaminated before disposal.

    • Triple rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinsate as hazardous waste.

    • After triple rinsing and allowing the container to air-dry in a fume hood, deface the original label and dispose of the container according to your institution's guidelines for decontaminated chemical containers.[8]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Identify this compound Waste (Unused product, spills, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B F Is the original container empty? A->F C Is it a spill? B->C D Sweep up solid material C->D Yes E Place in a sealed, labeled Hazardous Waste Container C->E No (Unused Product) D->E J Store hazardous waste in a designated, secure area E->J G Triple rinse with appropriate solvent F->G Yes H Collect rinsate as hazardous waste G->H I Deface label and dispose of empty container as per EHS guidelines G->I H->J K Contact EHS for professional disposal J->K

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.